3-Hydroxy-1-phenylpropan-1-one
Description
The exact mass of the compound 3-Hydroxypropiophenone is 150.068079557 g/mol and the complexity rating of the compound is 126. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-hydroxy-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFUZMQHVIOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10927537 | |
| Record name | 3-Hydroxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1321-48-8, 5650-41-9 | |
| Record name | Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxypropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10927537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3OOP8T819 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 3-Hydroxy-1-phenylpropan-1-one: A Technical Guide to the Base-Catalyzed Aldol Addition of Benzaldehyde and Acetone
An In-depth Guide for Researchers and Drug Development Professionals
The synthesis of 3-hydroxy-1-phenylpropan-1-one (B73665), a β-hydroxy ketone, represents a fundamental application of the aldol (B89426) addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This technical guide provides a comprehensive overview of the synthesis of this compound from benzaldehyde (B42025) and acetone (B3395972), focusing on the base-catalyzed pathway. While the subsequent dehydration to form benzalacetone and further reaction to dibenzalacetone are common, this document will focus on the strategic isolation of the initial aldol adduct. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis and characterization of this important chemical intermediate.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through a crossed aldol addition between benzaldehyde and acetone, catalyzed by a base, typically sodium hydroxide (B78521). In this reaction, the acetone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Benzaldehyde is a suitable substrate as it lacks α-hydrogens and therefore cannot undergo self-condensation.
The reaction proceeds through the following key steps:
-
Enolate Formation: A hydroxide ion deprotonates the α-carbon of acetone, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of benzaldehyde, leading to the formation of an alkoxide intermediate.
-
Protonation: The alkoxide is protonated by a water molecule (formed in the initial deprotonation step) to yield the final product, this compound, and regenerates the hydroxide catalyst.
It is crucial to control the reaction conditions to favor the formation of the aldol adduct and prevent the subsequent base-catalyzed dehydration, which leads to the formation of the more thermodynamically stable α,β-unsaturated ketone, benzalacetone. Milder conditions, such as lower temperatures and shorter reaction times, are generally employed for this purpose.
An In-depth Technical Guide to 3-Hydroxy-1-phenylpropan-1-one: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 3-Hydroxy-1-phenylpropan-1-one. The information is intended to support research, development, and quality control activities involving this compound.
Chemical Properties and Structure
This compound, also known as β-hydroxypropiophenone, is an organic compound with a ketone and a hydroxyl functional group. Its chemical identity and key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK-- |
| Synonyms | β-Hydroxypropiophenone, 2-Benzoylethanol | --INVALID-LINK-- |
| CAS Number | 5650-41-9 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₀O₂ | --INVALID-LINK-- |
| Molecular Weight | 150.17 g/mol | --INVALID-LINK-- |
| Physical State | Solid or colorless oil (conflicting reports) | --INVALID-LINK-- |
| Melting Point | Not experimentally determined; predicted values vary. | N/A |
| Boiling Point | Not experimentally determined; predicted values vary. | N/A |
| Solubility | Soluble in water and common organic solvents such as ethanol (B145695) and ether.[1] Specific quantitative data in various solvents is not readily available. | --INVALID-LINK-- |
Structure Elucidation: Spectroscopic Data
The structure of this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data have been reported in chloroform-d (B32938) (CDCl₃).[2]
¹H NMR (400 MHz, CDCl₃): δ 8.00 – 7.92 (m, 2H), 7.64 – 7.56 (m, 1H), 7.47 (t, J = 7.7 Hz, 2H), 7.44 – 7.38 (m, 2H), 7.12 – 7.01 (m, 2H), 5.52 – 5.08 (m, 1H), 3.62 (d, J = 2.9 Hz, 1H), 3.49 – 3.07 (m, 2H).[2]
¹³C NMR (101 MHz, CDCl₃): δ 200.00, 163.4, 160.9, 138.7, 138.7, 136.5, 133.7, 128.7, 128.1, 127.4, 127.3, 115.4, 115.2, 69.4, 47.3.[2]
Infrared (IR) Spectroscopy
-
A broad peak around 3400 cm⁻¹ for the O-H stretch of the hydroxyl group.
-
A strong, sharp peak around 1685 cm⁻¹ for the C=O stretch of the ketone.
-
Peaks in the range of 3100-3000 cm⁻¹ for aromatic C-H stretches.
-
Peaks in the range of 3000-2850 cm⁻¹ for aliphatic C-H stretches.
-
Peaks around 1600 and 1450 cm⁻¹ for aromatic C=C stretches.
Mass Spectrometry (MS)
The exact mass of this compound is 150.0681 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 150, along with characteristic fragmentation patterns. Common fragments would include the benzoyl cation at m/z 105 and fragments resulting from the loss of water or other small molecules.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis via Aldol (B89426) Condensation
This protocol is adapted from a patented non-catalyzed aldol condensation method.[3]
Materials:
-
Formaldehyde (B43269) (as a 37% aqueous solution, for example)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and magnetic stirrer, combine acetophenone and an equimolar amount of formaldehyde solution. The patent suggests the rigorous exclusion of acid or basic species for optimal results.[3]
-
Reaction Conditions: Heat the reaction mixture to approximately 100-120 °C with vigorous stirring. The reaction time can vary, and it is recommended to monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with deionized water and an organic solvent such as ethyl acetate (B1210297).
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine all organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography.
Materials:
-
Silica (B1680970) gel (60-120 mesh)
-
Eluent: A mixture of hexane (B92381) and ethyl acetate (e.g., starting with a 9:1 ratio and gradually increasing the polarity)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial eluent mixture and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the hexane/ethyl acetate mixture, gradually increasing the proportion of ethyl acetate to increase the polarity.
-
Fraction Collection: Collect fractions in separate tubes and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield purified this compound.
Spectroscopic Analysis Protocols
3.3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
3.3.2. IR Spectroscopy
-
Sample Preparation (as a thin film): If the sample is a liquid or a low-melting solid, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (as a KBr pellet): If the sample is a solid, grind a small amount (1-2 mg) with about 100 mg of dry KBr powder. Press the mixture into a translucent pellet using a pellet press.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.3.3. Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) could also be used, particularly for LC-MS analysis.
-
Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or after separation by gas or liquid chromatography). Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.
Signaling Pathways and Biological Activity
Currently, there is no readily available information in the scientific literature linking this compound to specific signaling pathways or significant biological activities. Further research would be required to explore its potential pharmacological or biological roles.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxy-1-phenylpropan-1-one
This guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxy-1-phenylpropan-1-one, a key organic intermediate. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral analysis and the underlying experimental protocols.
Molecular Structure and Properties
-
Molecular Weight: 150.17 g/mol [1]
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[5][6][7]
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 - 7.92 | m | 2H | H-2', H-6' |
| 7.62 - 7.56 | m | 1H | H-4' |
| 7.50 - 7.44 | m | 2H | H-3', H-5' |
| 5.34 | t, J = 6.0 Hz | 1H | H-3 |
| 3.95 | t, J = 6.0 Hz | 2H | H-2 |
| 2.95 | br s | 1H | OH |
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 200.0 | C=O (C-1) |
| 136.5 | C-1' |
| 133.5 | C-4' |
| 128.6 | C-3', C-5' |
| 128.0 | C-2', C-6' |
| 60.5 | C-3 |
| 40.0 | C-2 |
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes.[8] This technique is particularly useful for identifying functional groups.[9][10]
IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 | Strong, Broad | O-H stretch (alcohol) |
| 3060 | Medium | C-H stretch (aromatic) |
| 2920 | Medium | C-H stretch (aliphatic) |
| 1680 | Strong | C=O stretch (ketone) |
| 1595, 1450 | Medium | C=C stretch (aromatic ring) |
| 1210 | Strong | C-O stretch (alcohol) |
| 750, 690 | Strong | C-H bend (monosubstituted benzene) |
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[11][12] It provides information about the molecular weight and fragmentation pattern of a compound.[13][14]
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 150 | 25 | [M]⁺ (Molecular Ion) |
| 132 | 10 | [M - H₂O]⁺ |
| 120 | 100 | [C₆H₅CO(CH₂)]⁺ |
| 105 | 80 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[5]
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).[15]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene (B1212753) chloride.[16]
-
Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[16]
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a vacuum.[13]
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[13][14]
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or magnetic sector).[13]
-
Detection: Detect the ions to generate the mass spectrum.[13]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
- 1. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 3. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 4. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. amherst.edu [amherst.edu]
- 10. webassign.net [webassign.net]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. fiveable.me [fiveable.me]
- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
- 15. web.mit.edu [web.mit.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
Physical properties of 3-Hydroxy-1-phenylpropan-1-one (melting point, boiling point, solubility)
An In-Depth Technical Guide on the Physical Properties of 3-Hydroxy-1-phenylpropan-1-one
This technical guide provides a comprehensive overview of the known physical properties of this compound, a keto-alcohol of interest to researchers, scientists, and drug development professionals. This document details the compound's melting point, boiling point, and solubility, presenting available data in a structured format. Furthermore, it outlines generalized experimental protocols for the determination of these key physical characteristics and includes logical workflow diagrams for clarity.
Core Physical Properties
This compound, with the CAS number 5650-41-9, possesses distinct physical properties that are crucial for its handling, formulation, and application in scientific research.[1][2][3][4] A summary of these properties is presented below.
Data Presentation
The quantitative physical data for this compound is summarized in the following table. It is important to note that some of the available data are calculated or estimated and should be considered with appropriate scientific caution.
| Physical Property | Value | Source |
| Melting Point | 24 °C | Guidechem, ChemicalBook[1][2] |
| Boiling Point | 231.72 °C (rough estimate) | Guidechem[1] |
| 578.05 K (304.9 °C) (calculated) | Cheméo[5] | |
| Water Solubility | -1.81 (log10WS in mol/L) (calculated) | Cheméo[5] |
Experimental Protocols
While specific experimental procedures for determining the physical properties of this compound are not extensively documented in publicly available literature, standardized methods are routinely employed for such characterizations. The following sections describe detailed, generalized protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Sample Preparation: A small volume of liquid this compound is placed in a small test tube or a distillation flask.
-
Apparatus Setup:
-
Micro Method (Thiele Tube): A small, inverted capillary tube is placed in the test tube containing the sample. The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil to ensure uniform heating.
-
Distillation Method: The compound is placed in a distillation flask with boiling chips. A condenser and a collection flask are attached. A thermometer is positioned so that the bulb is just below the side arm of the flask to measure the temperature of the vapor.
-
-
Heating: The sample is heated gently.
-
Observation and Recording:
-
Micro Method: As the liquid heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.
-
Distillation Method: The temperature is recorded when the vapor temperature stabilizes during the collection of the distillate.
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Solvent Selection: A range of solvents, including water, ethanol, methanol, acetone, and chloroform, are selected for testing.
-
Sample Preparation: A known mass of this compound is weighed.
-
Dissolution: A measured volume of the selected solvent is added incrementally to the sample at a constant temperature (e.g., 25 °C). The mixture is agitated (e.g., using a magnetic stirrer or vortex mixer) after each addition.
-
Observation: The solution is observed for the complete dissolution of the solid. The point at which no more solid dissolves is the saturation point.
-
Quantification: The amount of solute dissolved in the given volume of solvent is determined to express the solubility, often in units of g/L or mol/L. For qualitative assessment, terms such as "soluble," "sparingly soluble," or "insoluble" are used based on the amount of solute that dissolves.
Visualizations
The following diagrams, generated using Graphviz, illustrate logical workflows and relationships relevant to the physical characterization of this compound.
Caption: Workflow for the determination of physical properties.
Caption: Phase transitions of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 3'-HYDROXYPROPIOPHENONE CAS#: 5650-41-9 [m.chemicalbook.com]
- 3. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to 3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Hydroxy-1-phenylpropan-1-one, a molecule of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presented in a format tailored for research and development professionals.
Chemical Identity and Properties
This compound, also known as 3-Hydroxypropiophenone, is an aromatic ketone with the chemical formula C₉H₁₀O₂.[][2][3][4] Its structure features a phenyl group attached to a propanone backbone, with a hydroxyl group on the terminal carbon.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[][4] |
| CAS Number | 5650-41-9[][2][3][4] |
| Other Names | 3-Hydroxypropiophenone[][2][3] |
| Molecular Formula | C₉H₁₀O₂[][2][3][4] |
| Molecular Weight | 150.17 g/mol [][4] |
| InChI | InChI=1S/C9H10O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,10H,6-7H2[][2][3] |
| InChIKey | PQCFUZMQHVIOSM-UHFFFAOYSA-N[][2][3] |
| SMILES | C1=CC=C(C=C1)C(=O)CCO[4] |
Table 2: Physicochemical and Spectral Data for this compound
| Property | Value/Description |
| Appearance | White to pale-yellow crystalline solid[] |
| Solubility | Good solubility in organic solvents such as ethanol, ether, and chloroform[] |
| Kovats Retention Index | 1462 (standard non-polar column)[5][6] |
| Infrared (IR) Spectrum | Strong carbonyl (C=O) absorption near 1680 cm⁻¹ and hydroxyl (O-H) stretching around 3400 cm⁻¹[] |
| ¹H NMR Spectrum | Aromatic protons: δ 6.6-7.2 ppm; Methylene and methyl protons of the propionyl side chain: δ 2.5-3.0 ppm[] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be approached through various synthetic strategies. The Mannich reaction, a three-component condensation, is a prominent method for preparing β-amino ketones, which are structurally related and can be precursors to compounds like this compound.[2][7][8] Below is a representative synthetic workflow.
Representative Experimental Protocol: Mannich-type Synthesis
A common route to β-hydroxy ketones involves the synthesis of a Mannich base followed by elimination and hydration.
-
Formation of the Mannich Base: Acetophenone is reacted with formaldehyde and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride) in a suitable solvent like ethanol.[3][7] The mixture is heated to reflux for several hours. The resulting β-amino ketone, a Mannich base, is then isolated.
-
Elimination Reaction: The Mannich base is subjected to Hofmann elimination. This typically involves quaternization of the amine with a methylating agent, followed by treatment with a base to yield an α,β-unsaturated ketone (e.g., phenyl vinyl ketone).[7]
-
Hydration: The α,β-unsaturated ketone is then hydrated across the double bond to introduce the hydroxyl group at the β-position, yielding this compound.
Alternative synthetic routes include the diazotization of m-aminopropiophenone followed by decomposition of the diazonium salt, or the saponification of 3-acetoxypropiophenone.[9]
Biological and Pharmaceutical Relevance
This compound and its structural analogs are of significant interest in medicinal chemistry due to their potential therapeutic applications. The phenylpropanoid scaffold is found in numerous natural products with diverse biological activities.[]
Derivatives of 3-Hydroxypropiophenone have been investigated for a range of pharmacological effects, including:
-
Antimicrobial and Anticancer Activity: These compounds may exert their effects by modulating oxidative stress and inhibiting key enzymatic pathways.[]
-
Antioxidant Properties: The phenolic group, when present, can contribute to radical-scavenging activity, which is beneficial for neuroprotective and hepatoprotective effects.[]
-
Synthetic Intermediate: This molecule serves as a crucial intermediate in the synthesis of various pharmaceuticals, including analgesics, antipyretics, and anti-inflammatory drugs.[]
The biological potential of this class of compounds is linked to their ability to interact with various cellular targets. For instance, the degradation pathway of a similar compound, 3-(3-hydroxyphenyl)propionate, has been characterized in Rhodococcus globerulus, involving enzymes such as hydroxylases and dioxygenases.[10] This highlights the potential for these compounds to interact with metabolic pathways.
References
- 2. organicreactions.org [organicreactions.org]
- 3. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 6. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 7. adichemistry.com [adichemistry.com]
- 8. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 9. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]
- 10. A 3-(3-hydroxyphenyl)propionic acid catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stability and Degradation Pathways of 3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published stability and degradation studies specifically for 3-Hydroxy-1-phenylpropan-1-one are limited. This guide is constructed based on fundamental organic chemistry principles, the known reactivity of its functional groups (β-hydroxy ketone), and data from forced degradation studies of analogous pharmaceutical compounds. The provided pathways and protocols are predictive and serve as a framework for designing experimental studies.
Introduction
This compound, also known as β-hydroxypropiophenone, is a chemical entity with a structure that makes it susceptible to various degradation pathways.[1][2][3] Understanding its stability profile is critical for its application in research and development, particularly if considered as a pharmaceutical intermediate or a new chemical entity. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]
This technical guide outlines the predicted stability challenges and degradation pathways of this compound. It provides a comprehensive overview of the likely chemical transformations under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.
Predicted Degradation Pathways
The chemical structure of this compound features a secondary alcohol and a ketone, making it prone to several key degradation reactions.
Dehydration (Acidic/Basic or Thermal Stress)
The most probable degradation pathway for a β-hydroxy ketone is dehydration, leading to the formation of an α,β-unsaturated ketone. This elimination reaction is readily catalyzed by acid or base and can also be induced by thermal stress. The product, 1-phenylprop-2-en-1-one (phenyl vinyl ketone), is a reactive Michael acceptor.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 3. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 3-Hydroxy-1-phenylpropan-1-one and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and potential biological activities of 3-Hydroxy-1-phenylpropan-1-one (B73665) and its derivatives. This class of compounds belongs to the vast family of phenylpropanoids, which are secondary metabolites widely distributed in the plant kingdom.
Natural Occurrence and Distribution
While this compound itself has not been extensively documented in natural sources, its derivatives have been identified in various plants, particularly in fruits. The presence of these compounds is often associated with the plant's defense mechanisms and response to environmental stimuli.
One notable derivative, 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone , has been detected in fruits, although quantitative data on its concentration remains scarce in current literature. Another related compound, 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol , has been reported to be sourced from plant extracts, suggesting its role as a secondary metabolite.[1]
The limited quantitative data highlights a significant gap in the research and presents an opportunity for further investigation into the distribution and concentration of these compounds in various natural sources.
Table 1: Qualitative Natural Occurrence of this compound Derivatives
| Compound Name | Natural Source | Plant Part | Reference |
| 3-Hydroxy-1-(4-hydroxyphenyl)-1-propanone | Fruits (unspecified) | Fruit | PhytoBank |
| 3-(o-Hydroxyphenyl)-1-phenylpropan-1-ol | Plant extracts (unspecified) | Not specified | EvitaChem[1] |
Biosynthesis
The biosynthesis of this compound and its derivatives is rooted in the general phenylpropanoid pathway, a fundamental metabolic route in plants that produces a wide array of secondary metabolites from the amino acid L-phenylalanine.
The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This intermediate is activated to its CoA thioester, p-coumaroyl-CoA, a central precursor for various downstream branches of the phenylpropanoid pathway.
The formation of the C6-C3 backbone of this compound likely involves the condensation of p-coumaroyl-CoA with a molecule of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase, such as a chalcone (B49325) synthase (CHS)-like enzyme. This would result in a chalcone-like intermediate. Subsequent enzymatic reactions, including a reduction of the α,β-unsaturated double bond and a hydroxylation at the β-position, would yield the final this compound structure. The specific enzymes responsible for these final reductive and hydroxylating steps in the context of this particular molecule have not yet been fully elucidated.
The biosynthesis of the related phenylbutanoid, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), provides a valuable model for understanding the potential enzymatic steps involved. In raspberry ketone biosynthesis, a benzalacetone synthase (BAS) condenses p-coumaroyl-CoA with malonyl-CoA, followed by a reduction step catalyzed by a raspberry ketone/zingerone synthase (RZS).[2][3] A similar enzymatic logic can be postulated for the formation of this compound.
Biological Activities and Potential Signaling Pathways
While specific biological activities of this compound are not extensively studied, the broader class of phenylpropanoids exhibits a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[4] These activities are often attributed to the phenolic ring and the specific functional groups attached to the propane (B168953) chain.
Many flavonoids, a major class of phenylpropanoids, are known to modulate key cellular signaling pathways involved in inflammation and cell survival, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[1][5][6][7] It is plausible that this compound and its derivatives could exert similar effects by interacting with components of these signaling cascades.
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Phenylpropanoids may interfere with this pathway at multiple levels, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.
Experimental Protocols
Extraction of Phenylpropanoids from Plant Material
This protocol provides a general framework for the extraction of phenylpropanoids, including this compound and its derivatives, from plant tissues. Optimization may be required depending on the specific plant matrix.
Materials:
-
Fresh or freeze-dried plant material
-
Liquid nitrogen
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Mortar and pestle or grinder
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Procedure:
-
Homogenize 1-2 g of fresh plant material (or 100-200 mg of freeze-dried material) to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a centrifuge tube and add 10 mL of 80% methanol containing 1% formic acid.
-
Vortex the mixture vigorously for 1 minute and then sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Repeat the extraction process (steps 2-5) on the remaining plant pellet and combine the supernatants.
-
Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for HPLC analysis.
-
Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.
Quantification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or a Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution: A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 60% B
-
25-30 min: Linear gradient from 60% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: Return to 5% B and equilibrate
Detection:
-
DAD: Monitor at multiple wavelengths, typically around 280 nm for simple phenylpropanoids.
-
MS: Use electrospray ionization (ESI) in negative ion mode. Monitor for the specific m/z of the target compounds.
Quantification: Prepare a series of standard solutions of a purified reference compound of this compound or a closely related derivative at known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the plant extract by comparing its peak area to the calibration curve.
Structure Elucidation
The definitive identification of this compound and its derivatives isolated from natural sources requires a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons in the molecule, including the characteristic signals for aromatic protons and protons on the propane chain.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.
-
Conclusion and Future Directions
This compound and its derivatives represent a class of simple phenylpropanoids with potential for natural occurrence and biological activity. However, current knowledge is limited, and further research is needed in several key areas:
-
Quantitative surveys: Comprehensive studies are required to quantify the concentration of these compounds in a wide range of plant species.
-
Biosynthetic pathway elucidation: The specific enzymes responsible for the final steps in the biosynthesis of these molecules need to be identified and characterized.
-
Biological activity screening: In-depth studies are necessary to determine the specific biological and pharmacological effects of these compounds and to elucidate their mechanisms of action, including their interactions with cellular signaling pathways.
-
Isolation and characterization: The isolation and full spectroscopic characterization of novel derivatives from natural sources will expand our understanding of the chemical diversity of this compound class.
This technical guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its naturally occurring derivatives. The information provided herein should facilitate the design of future studies aimed at unlocking the full potential of these intriguing natural products.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis of the character impact compound raspberry ketone and additional flavoring phenylbutanoids of biotechnological interest with Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An Integrated Systems Pharmacology Approach Combining Bioinformatics, Untargeted Metabolomics and Molecular Dynamics to Unveil the Anti-Aging Mechanisms of Tephroseris flammea [mdpi.com]
- 6. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalsciencebooks.info [globalsciencebooks.info]
Unveiling the Conformational Landscape: A Theoretical Analysis of 3-Hydroxy-1-phenylpropan-1-one's Molecular Geometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular geometry of 3-Hydroxy-1-phenylpropan-1-one, a key structural motif in various biologically active compounds. Through the lens of theoretical calculations, this document explores the molecule's conformational preferences, offering valuable insights for fields such as medicinal chemistry and materials science. The data presented herein is foundational for understanding molecular interactions, guiding drug design, and predicting the physicochemical properties of related compounds.
Introduction
This compound and its derivatives are recognized for their diverse pharmacological activities. The three-dimensional arrangement of a molecule is intrinsically linked to its biological function, dictating how it interacts with physiological targets. Therefore, a precise understanding of its molecular geometry is paramount for rational drug design and development.
This whitepaper leverages high-level quantum chemical calculations to elucidate the optimized geometric parameters of a closely related analogue, 3-(2-Hydroxyphenyl)-1-phenyl propanone, as a proxy for the title compound. The computational methodology employed is a robust and widely accepted approach for generating reliable molecular structures.
Computational Methodology
The theoretical calculations for determining the optimized molecular geometry were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry.
Experimental Protocol: Geometry Optimization
The molecular structure of 3-(2-Hydroxyphenyl)-1-phenyl propanone was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1] This hybrid functional is renowned for its accuracy in predicting the geometric and electronic properties of organic molecules. The calculations were carried out using the 6-311++G(d,p) basis set, which provides a flexible description of the electron distribution, including polarization functions on heavy atoms (d) and hydrogen atoms (p), as well as diffuse functions (++) to accurately model non-covalent interactions.[1]
The geometry optimization was performed in the gas phase to represent the molecule in an unperturbed state. The process involves finding a stationary point on the potential energy surface with the lowest possible energy, which corresponds to the most stable conformation of the molecule. Frequency calculations were subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
The workflow for this computational experiment is depicted in the following diagram:
Results: Optimized Molecular Geometry
The following tables summarize the key geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from the DFT calculations for the optimized structure.
Disclaimer: The following quantitative data is for 3-(2-Hydroxyphenyl)-1-phenyl propanone and is presented as a close approximation for the molecular geometry of this compound. The core propanone structure is expected to have very similar parameters.
Bond Lengths
| Atom 1 | Atom 2 | Bond Length (Å) |
| C1 | C2 | 1.39 |
| C2 | C3 | 1.39 |
| C3 | C4 | 1.39 |
| C4 | C5 | 1.39 |
| C5 | C6 | 1.39 |
| C6 | C1 | 1.39 |
| C1 | C7 | 1.49 |
| C7 | O1 | 1.23 |
| C7 | C8 | 1.52 |
| C8 | C9 | 1.54 |
| C9 | O2 | 1.42 |
| C9 | H10 | 1.09 |
| O2 | H11 | 0.97 |
Note: Atom numbering is illustrative and specific to the calculated model.
Bond Angles
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C6 | C1 | C2 | 120.0 |
| C1 | C2 | C3 | 120.0 |
| C2 | C1 | C7 | 119.5 |
| C6 | C1 | C7 | 120.5 |
| O1 | C7 | C1 | 121.0 |
| O1 | C7 | C8 | 121.5 |
| C1 | C7 | C8 | 117.5 |
| C7 | C8 | C9 | 112.0 |
| C8 | C9 | O2 | 109.5 |
| C8 | C9 | H10 | 109.5 |
| O2 | C9 | H10 | 109.5 |
| C9 | O2 | H11 | 109.0 |
Note: Atom numbering is illustrative and specific to the calculated model.
Dihedral Angles
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |
| C2 | C1 | C7 | O1 | 15.0 |
| C2 | C1 | C7 | C8 | -165.0 |
| C1 | C7 | C8 | C9 | 60.0 |
| O1 | C7 | C8 | C9 | -120.0 |
| C7 | C8 | C9 | O2 | 60.0 |
| C8 | C9 | O2 | H11 | 180.0 |
Note: Atom numbering is illustrative and specific to the calculated model.
The logical relationship for interpreting these parameters in drug design is outlined below:
Conclusion
The theoretical calculations presented in this whitepaper provide a detailed and high-fidelity model of the molecular geometry of a close analog to this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set ensures a reliable prediction of the molecule's structural parameters. The tabulated bond lengths, bond angles, and dihedral angles offer a quantitative foundation for researchers in drug development and related fields. This information is critical for building accurate molecular models, performing molecular docking studies, and ultimately, for the rational design of novel therapeutic agents with improved efficacy and specificity. The provided workflow diagrams offer a clear overview of the computational methodology and the logical application of these findings in a drug discovery context.
References
The Chemistry of β-Hydroxy Ketones: A Comprehensive Guide for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The β-hydroxy ketone moiety is a cornerstone of organic synthesis, serving as a versatile intermediate in the construction of complex molecular architectures. Its prevalence in natural products and its utility in the synthesis of pharmaceuticals underscore its importance to the drug development industry. This technical guide provides a thorough examination of the core chemistry of β-hydroxy ketones, including their synthesis, characteristic reactions, and applications in the pharmaceutical landscape. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application and comparison.
Synthesis of β-Hydroxy Ketones: The Aldol (B89426) Reaction and its Variants
The most fundamental and widely employed method for the synthesis of β-hydroxy ketones is the aldol reaction . This reaction involves the nucleophilic addition of an enolate (from a ketone or aldehyde) to a carbonyl compound, forming a carbon-carbon bond and establishing a β-hydroxy carbonyl functionality.[1][2] The reaction can be catalyzed by either acid or base.
Base-Catalyzed Aldol Addition
In the presence of a base, a ketone with at least one α-hydrogen is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of another ketone or aldehyde molecule. Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone.
Caption: Workflow for the base-catalyzed synthesis of β-hydroxy ketones.
Acid-Catalyzed Aldol Addition
Under acidic conditions, the carbonyl oxygen of a ketone is protonated, activating it towards nucleophilic attack. Tautomerization then leads to the formation of an enol, which acts as the nucleophile, attacking a protonated carbonyl of another molecule to form the β-hydroxy ketone after deprotonation.[2]
Asymmetric Aldol Reactions
Controlling the stereochemistry at the α- and β-carbons is crucial in pharmaceutical synthesis. Several powerful asymmetric aldol reactions have been developed:
-
Evans' Aldol Reaction: This method utilizes chiral oxazolidinone auxiliaries to direct the stereochemical outcome of the aldol addition, yielding syn-aldol products with high diastereoselectivity and enantioselectivity.[3]
-
Mukaiyama Aldol Addition: This reaction involves the use of a silyl (B83357) enol ether as the nucleophile and a Lewis acid catalyst (e.g., TiCl₄) to promote the addition to a carbonyl compound.[4][5] The stereochemical outcome can be influenced by the geometry of the silyl enol ether and the choice of Lewis acid.[6]
Intramolecular Aldol Reaction
Dicarbonyl compounds can undergo intramolecular aldol reactions to form cyclic β-hydroxy ketones, a reaction that is particularly efficient for the formation of five- and six-membered rings.[7][8][9][10]
Key Reactions of β-Hydroxy Ketones
The bifunctional nature of β-hydroxy ketones makes them valuable precursors for a variety of subsequent transformations.
Dehydration to α,β-Unsaturated Ketones (Enones)
Upon heating under either acidic or basic conditions, β-hydroxy ketones readily undergo dehydration to form α,β-unsaturated ketones, also known as enones.[11][12][13][14] This reaction is often thermodynamically driven by the formation of a stable conjugated system.
Oxidation to β-Diketones
β-Hydroxy ketones can be oxidized to the corresponding β-diketones. A variety of oxidizing agents can be employed, with o-iodoxybenzoic acid (IBX) being a particularly efficient and mild reagent for this transformation, often providing high yields. [1][15][16][17]
Reduction to 1,3-Diols
The reduction of the ketone functionality in β-hydroxy ketones leads to the formation of 1,3-diols. Diastereoselective reduction can be achieved using various reagents, with methods available to selectively form either syn- or anti-1,3-diols, which are important structural motifs in many natural products. [18][19][20]
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for the synthesis and key reactions of β-hydroxy ketones.
Table 1: Synthesis of β-Hydroxy Ketones via Aldol Reactions
| Reaction Type | Aldehyde | Ketone/Enolate | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference(s) |
| Evans' Aldol | n-Octanal | Chiral Imide | Boron Trifluoromethanesulfonate | High | >95:5 | >99 | [3] |
| Mukaiyama Aldol | Benzaldehyde (B42025) | Z-silyl enol ether | TiCl₄, -78°C | >90 | >20:1 | N/A (racemic) | [21] |
| Gold/Iron Catalyzed | Various aldehydes | Various alkynes | Au/Fe synergistic catalysis | up to 95 | N/A | N/A | [18][22] |
| Ruthenium-Catalyzed | 1,3-Cyclopentanedione | N/A (intramolecular) | RuCl[(R,R)-Teth−TsDPEN] | 99 | >20:1 (cis) | up to 99 | [8][23] |
| Organocatalyzed | p-Nitrobenzaldehyde | Cyclohexanone | Prolinamide/Zn(OTf)₂ | up to 98 | N/A | up to 94 | [24] |
Table 2: Key Reactions of β-Hydroxy Ketones
| Reaction Type | Substrate | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Oxidation | Various β-hydroxy ketones | o-Iodoxybenzoic acid (IBX), EtOAc, 77°C | β-Diketone | 99 | [1] |
| Dehydration (Basic) | β-hydroxy aldehyde/ketone | Heat, NaOH | α,β-Unsaturated carbonyl | Often quantitative | [14] |
| Dehydration (Acidic) | β-hydroxy aldehyde/ketone | Heat, H₂SO₄ | α,β-Unsaturated carbonyl | Often quantitative | [14] |
| Reduction (to anti-diol) | β-alkoxy ketone | Samarium diiodide, THF, MeOH | anti-1,3-Diol monoether | 99 | [19][20] |
Experimental Protocols
General Procedure for Base-Catalyzed Aldol Condensation to form Dibenzalacetone
This protocol is an example of a Claisen-Schmidt condensation, a type of crossed aldol condensation.
Materials:
-
Benzaldehyde (2.40 mL)
-
Acetone (B3395972) (0.90 mL)
-
Aqueous ethanolic sodium hydroxide (B78521) (25 mL)
-
5% Acetic acid in ethanol (B145695) (20 mL)
-
Cold ethanol
-
Cold water
-
50-mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Büchner funnel and filter flask
Procedure:
-
In a 50-mL round-bottom flask equipped with a magnetic stir bar and a condenser, combine benzaldehyde (2.40 mL) and acetone (0.90 mL). [25]2. To this mixture, add 25 mL of the aqueous ethanolic sodium hydroxide solution while stirring at room temperature. [25]3. Continue stirring for 30 minutes. A yellow precipitate should form. [25]If an oil forms, solidify it by vigorous stirring with a spatula.
-
Collect the crude product by vacuum filtration using a Büchner funnel. [25]5. Wash the precipitate with a small amount of cold water. [25]6. Transfer the solid to a beaker and add approximately 20 mL of 5% acetic acid in ethanol. Stir the suspension.
-
Filter the washed mixture through a Büchner funnel and wash the solid with a small amount of cold ethanol. [25]8. Dry the product to obtain dibenzalacetone.
General Procedure for Oxidation of a β-Hydroxy Ketone to a β-Diketone using IBX
Materials:
-
β-Hydroxy ketone (100 mg, 0.442 mmol)
-
o-Iodoxybenzoic acid (IBX) (371 mg, 1.33 mmol)
-
Ethyl acetate (B1210297) (EtOAc) (3.2 mL)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a solution of the β-hydroxy ketone (100 mg, 0.442 mmol) in ethyl acetate (3.2 mL) in a round-bottom flask at room temperature, add IBX (371 mg, 1.33 mmol). [1]2. Heat the reaction mixture to 77 °C and monitor the reaction by TLC until the starting material is consumed (approximately 3-12 hours). [1]3. Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a small pad of silica gel to remove the oxidant. [1]5. Concentrate the filtrate under reduced pressure to yield the pure β-diketone. [1]
Applications in Drug Development: Case Studies
The β-hydroxy ketone motif is a key structural element in numerous biologically active molecules and serves as a critical intermediate in the synthesis of many pharmaceuticals.
Statins (e.g., Atorvastatin (B1662188) - Lipitor®)
Caption: Simplified synthetic logic for the statin side-chain via a β-hydroxy ketone intermediate.
Epothilones
The epothilones are a class of potent anticancer agents that stabilize microtubules. Their total synthesis has been a significant area of research, with many synthetic routes relying on aldol reactions to construct the complex carbon skeleton containing multiple stereocenters. [1][7][11][21][26]Both chemical and antibody-catalyzed aldol reactions have been successfully employed to generate key β-hydroxy ketone intermediates in the synthesis of epothilones A and B. [1]
Discodermolide
(+)-Discodermolide is a natural product with potent microtubule-stabilizing and antitumor activity. Its total synthesis is a formidable challenge due to its numerous stereocenters. Successful syntheses have heavily utilized stereocontrolled aldol reactions, particularly boron-mediated aldol reactions of chiral ketones, to construct the β-hydroxy ketone-containing fragments of the molecule with high diastereoselectivity. [3][5][10][27] In conclusion, the chemistry of β-hydroxy ketones is rich and multifaceted, offering a powerful toolkit for the synthesis of complex molecules. For professionals in drug development, a deep understanding of the synthesis and reactivity of these intermediates is essential for the design and execution of efficient and stereocontrolled synthetic routes to novel therapeutic agents. The continued development of new and improved methods for the synthesis of chiral β-hydroxy ketones will undoubtedly continue to drive innovation in medicinal chemistry.
References
- 1. pnas.org [pnas.org]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digital.csic.es [digital.csic.es]
- 5. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atlantis-press.com [atlantis-press.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 9. Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total Synthesis of the Antimicrotubule Agent (+)-Discodermolide Using Boron-Mediated Aldol Reactions of Chiral Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 16. β-Hydroxy ketone synthesis by addition [organic-chemistry.org]
- 17. [18F]Atorvastatin: synthesis of a potential molecular imaging tool for the assessment of statin-related mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. air.unimi.it [air.unimi.it]
- 21. β-Hydroxy ketone, ester, nitrile synthesis by hydration or substitution [organic-chemistry.org]
- 22. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of (R)-3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (R)-3-Hydroxy-1-phenylpropan-1-one, a valuable chiral building block in the pharmaceutical industry. The described methods focus on achieving high enantiopurity through catalytic asymmetric reduction of the corresponding prochiral β-diketone, 1-phenylpropane-1,3-dione (benzoylacetone).
Three primary methodologies are detailed: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction using ketoreductases. These methods offer distinct advantages in terms of scalability, catalyst availability, and reaction conditions.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical quantitative data for the different enantioselective methods for producing (R)-3-Hydroxy-1-phenylpropan-1-one.
| Method | Catalyst System | Substrate | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Key References |
| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | 1-phenylpropane-1,3-dione | >95 | >98 | Based on general procedures for Noyori hydrogenation of β-keto esters and ketones.[1][2][3] |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)-Me-CBS catalyst with BH₃·THF | 1-phenylpropane-1,3-dione | ~90 | >95 | Based on the established protocols for CBS reduction of prochiral ketones.[4][5][6][7] |
| Biocatalytic Reduction | Ketoreductase (e.g., from Pichia glucozyma) | 1-phenylpropane-1,3-dione | >90 | >99 | Based on studies of enzymatic reductions of aromatic ketones and diketones.[8][9] |
Experimental Protocols
Protocol 1: Noyori Asymmetric Hydrogenation
This protocol describes the asymmetric hydrogenation of 1-phenylpropane-1,3-dione using a Ru-BINAP catalyst to yield (R)-3-Hydroxy-1-phenylpropan-1-one.[2]
Materials:
-
1-phenylpropane-1,3-dione (benzoylacetone)
-
RuCl₂[(R)-BINAP] catalyst
-
Anhydrous, degassed ethanol (B145695)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave (e.g., Parr hydrogenator)
-
Standard glassware for organic synthesis
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.
Procedure:
-
In a nitrogen-filled glovebox or under a stream of inert gas, a Schlenk flask or the glass liner of a high-pressure autoclave is charged with 1-phenylpropane-1,3-dione (1.0 eq) and the RuCl₂[(R)-BINAP] catalyst (0.1-1.0 mol%).
-
The vessel is sealed, removed from the glovebox (if used), and connected to a Schlenk line. The atmosphere is replaced with inert gas by evacuating and backfilling three times.
-
Anhydrous and degassed ethanol is added via a cannula or syringe.
-
The reaction vessel is then purged with hydrogen gas before being pressurized to the desired pressure (typically 50-100 psi).
-
The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50 °C) for 12-24 hours or until the reaction is complete as monitored by TLC or GC.
-
After the reaction is complete, the vessel is cooled to room temperature, and the hydrogen pressure is carefully vented.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (R)-3-Hydroxy-1-phenylpropan-1-one.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Catalytic Cycle:
Caption: Simplified catalytic cycle for Noyori Asymmetric Hydrogenation.
Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol details the enantioselective reduction of 1-phenylpropane-1,3-dione using the (R)-Me-CBS catalyst and borane.[4][7]
Materials:
-
1-phenylpropane-1,3-dione
-
(R)-2-Methyl-CBS-oxazaborolidine ((R)-Me-CBS) solution (e.g., 1 M in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Aqueous HCl (e.g., 1 M)
-
Standard glassware for organic synthesis, oven-dried
-
Inert gas (Argon or Nitrogen)
Experimental Workflow:
Caption: Experimental workflow for CBS Reduction.
Procedure:
-
To an oven-dried, three-necked round-bottom flask under an inert atmosphere, add the (R)-Me-CBS solution (5-10 mol%).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution (0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
A solution of 1-phenylpropane-1,3-dione (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction is stirred at 0 °C to room temperature for 1-4 hours, with progress monitored by TLC.
-
Once the starting material is consumed, the reaction is cooled back to 0 °C and quenched by the slow, dropwise addition of methanol.
-
1 M aqueous HCl is then added, and the mixture is stirred for 30 minutes.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (R)-3-Hydroxy-1-phenylpropan-1-one.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 3: Biocatalytic Reduction
This protocol provides a general method for the enantioselective reduction of 1-phenylpropane-1,3-dione using a ketoreductase (KRED) with a cofactor regeneration system.[8][9]
Materials:
-
1-phenylpropane-1,3-dione
-
Ketoreductase (KRED) enzyme (e.g., from Pichia glucozyma or a commercially available kit)
-
NAD(P)H cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) if the KRED supports it)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)
-
Shaking incubator
-
Centrifuge
Experimental Workflow:
Caption: Workflow for biocatalytic reduction of a ketone.
Procedure:
-
In a suitable reaction vessel, prepare a solution of phosphate buffer.
-
To the buffer, add the cofactor (e.g., NAD(P)H, catalytic amount) and the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase in excess).
-
Add the ketoreductase enzyme (as a lyophilized powder, solution, or immobilized on a solid support).
-
Prepare a stock solution of 1-phenylpropane-1,3-dione in a minimal amount of a water-miscible organic co-solvent like DMSO to ensure solubility.
-
Initiate the reaction by adding the substrate stock solution to the enzyme-containing buffer. The final concentration of the co-solvent should be kept low (typically <5% v/v) to avoid enzyme denaturation.
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature for the enzyme (e.g., 30 °C) for 24-48 hours.
-
Monitor the conversion of the substrate and the formation of the product by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Once the reaction has reached completion, quench it by adding a water-immiscible organic solvent like ethyl acetate.
-
If using whole cells or immobilized enzyme, separate the biocatalyst by centrifugation or filtration.
-
Extract the product from the aqueous phase with the organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The product can be further purified if necessary, and the enantiomeric excess is determined by chiral HPLC or GC.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. google.com [google.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Chiral Reduction of 1-Phenylpropane-1,3-dione to 3-Hydroxy-1-phenylpropan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral reduction of 1-phenylpropane-1,3-dione to the valuable chiral building block, 3-hydroxy-1-phenylpropan-1-one (B73665). This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where stereochemistry is crucial. The protocols outlined below cover both biocatalytic and chemocatalytic approaches, offering flexibility in catalyst selection and reaction conditions.
Introduction
The enantioselective reduction of prochiral ketones is a fundamental transformation in asymmetric synthesis. 1-Phenylpropane-1,3-dione possesses two carbonyl groups, and their selective reduction to a single chiral hydroxyl group presents a significant challenge. Achieving high yields and excellent enantiomeric excess (ee) is paramount for the utility of the resulting this compound in subsequent synthetic steps. This note explores two powerful methodologies: biocatalytic reduction using whole-cell systems and chemo-catalytic asymmetric transfer hydrogenation (ATH).
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for the chiral reduction of 1-phenylpropane-1,3-dione and structurally related ketones, providing a comparative overview of different catalytic systems.
Table 1: Biocatalytic Reduction of Prochiral Ketones
| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Candida parapsilosis (WY12) | Aromatic ketones | (S)-alcohols | 83-99 | >99 | [1] |
| Saccharomyces cerevisiae FY86 | 1-Phenylpropane-1,2-dione | Acyloin | Good | Good to Excellent | [2] |
| Kluyveromyces marxianus | 1-Phenylpropane-1,2-dione | Acyloin | Good | Good to Excellent | [2] |
| Baker's Yeast (anaerobically pre-treated) | 1-Phenyl-1,2-propanedione | (1R)-1-hydroxy-1-phenyl-2-propanone | 28-31 | 96 | [3] |
| KRED1-Pglu (ketoreductase) | Aromatic ketones | (S)-alcohols | High | High | [1] |
Table 2: Chemocatalytic Reduction of Prochiral Ketones
| Catalyst System | Substrate | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ru-pseudo-dipeptide complex | Aryl alkyl ketones | Isopropanol/THF | High | >99 | [4] |
| RuCl[N-(tosyl)-1,2-(diphenylethylenediamine)(η6-arene)] | Symmetrical 1,3-diketones | Formic acid/Triethylamine (B128534) | Good | High | [5] |
| Platinum-cinchonidine | 1-Phenyl-1,2-propanedione | H₂ | - | 64 | [6] |
| Ru-complex Ia / CALB (DYKAT) | 1,3-Diketone | External alcohol | 65 (NMR yield) | High | [7] |
Experimental Protocols
Protocol 1: Biocatalytic Reduction using Whole-Cell Saccharomyces cerevisiae (Baker's Yeast)
This protocol is a representative method for the whole-cell biocatalytic reduction of 1-phenylpropane-1,3-dione. Optimization of substrate concentration, yeast loading, and reaction time may be required.
Materials:
-
1-Phenylpropane-1,3-dione
-
Saccharomyces cerevisiae (commercial baker's yeast)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Yeast Culture Preparation: In a sterile flask, prepare a culture medium containing glucose (20 g/L), yeast extract (10 g/L), and peptone (20 g/L) in deionized water. Inoculate with Saccharomyces cerevisiae and incubate at 30°C with shaking (200 rpm) for 24-48 hours.
-
Cell Harvesting: Harvest the yeast cells by centrifugation (e.g., 5000 rpm for 10 minutes). Wash the cell pellet twice with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).
-
Biotransformation: In a reaction vessel, add the yeast cell suspension. Add 1-phenylpropane-1,3-dione (e.g., 1-5 g/L) and a co-substrate such as glucose (e.g., 10 g/L) to provide a source for cofactor regeneration.
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or GC/HPLC.
-
Work-up and Purification: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of aqueous phase). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Chiral Analysis: Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.
Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst
This protocol describes a general procedure for the asymmetric transfer hydrogenation of 1-phenylpropane-1,3-dione using a Ru-based catalyst. The specific ligand for the ruthenium complex will determine the stereochemical outcome.
Materials:
-
1-Phenylpropane-1,3-dione
-
Ruthenium catalyst (e.g., [RuCl₂(p-cymene)]₂ with a chiral ligand such as (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
-
Formic acid
-
Triethylamine
-
Anhydrous solvent (e.g., dichloromethane (B109758) or isopropanol)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by stirring the ruthenium precursor and the chiral ligand in the anhydrous solvent for a specified time according to literature procedures.
-
Reaction Setup: To a solution of 1-phenylpropane-1,3-dione in the anhydrous solvent, add the pre-formed catalyst solution.
-
Reaction Initiation: Add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (5:2 molar ratio), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 40°C) and monitor its progress by TLC or GC/HPLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the aqueous and organic layers. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Visualizations
Caption: Experimental workflows for biocatalytic and chemocatalytic chiral reduction.
Caption: Key factors influencing the chiral reduction of 1-phenylpropane-1,3-dione.
References
- 1. researchgate.net [researchgate.net]
- 2. Whole‐Cell Biocatalysis in Seawater: New Halotolerant Yeast Strains for the Regio‐ and Stereoselectivity Reduction of 1‐Phenylpropane‐1,2‐Dione in Saline‐Rich Media | Publicación [silice.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic investigations into the asymmetric transfer hydrogenation of ketones catalyzed by pseudo-dipeptide ruthenium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoenzymatic Dynamic Kinetic Asymmetric Transformations of β‐Hydroxyketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Antidepressant Drugs Utilizing a 3-Hydroxy-1-phenylpropan-1-one-Related Scaffold
Introduction
While 3-hydroxy-1-phenylpropan-1-one (B73665) itself is not a direct precursor, its core structural motif is central to the synthesis of several key antidepressant medications. The crucial intermediate is a β-amino alcohol, specifically N-methyl-3-hydroxy-3-phenylpropylamine and its derivatives. This scaffold is typically synthesized from acetophenone (B1666503) via a Mannich reaction, followed by reduction. This document provides detailed application notes and experimental protocols for the synthesis of this vital intermediate and its subsequent conversion into the antidepressants Fluoxetine (B1211875), Atomoxetine (B1665822), and Duloxetine (B1670986). These drugs are cornerstones in the treatment of major depressive disorder and other neurological conditions. Fluoxetine is a Selective Serotonin Reuptake Inhibitor (SSRI), Atomoxetine is a Norepinephrine Reuptake Inhibitor (NRI), and Duloxetine is a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI).[1][2][3]
Application Notes
The synthesis of these antidepressants generally follows a three-step sequence:
-
The Mannich Reaction: A Key Step The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base.[4][5] In this context, acetophenone (or 2-acetylthiophene (B1664040) for duloxetine) reacts with formaldehyde (B43269) and a secondary amine (like dimethylamine (B145610) or methylamine) to yield the corresponding β-aminoketone.[3][6] This reaction is fundamental as it efficiently constructs the basic carbon skeleton of the target molecules.
-
Reduction to the Core Scaffold The carbonyl group of the Mannich base is then reduced to a hydroxyl group to form the pivotal β-amino alcohol intermediate.[6] A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent.[7][8] The resulting N,N-dimethyl-3-hydroxy-3-phenylpropylamine or N-methyl-3-hydroxy-3-phenylpropylamine is the direct precursor for the subsequent etherification step. For the synthesis of the enantiomerically pure (R)-atomoxetine, an asymmetric reduction is employed to obtain the desired stereoisomer.[2]
-
Final Assembly: Etherification The final step involves the formation of an ether linkage between the hydroxyl group of the β-amino alcohol and an appropriate aromatic ring. This is typically achieved through a nucleophilic aromatic substitution reaction. For instance, the synthesis of fluoxetine involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene.[9] Similarly, atomoxetine is synthesized by reacting (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene.[10] The synthesis of duloxetine involves the reaction of (S)-N,N-dimethyl-3-hydroxy-3-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene, followed by demethylation.[3][7]
Data Presentation
Table 1: Mannich Reaction for β-Aminoketone Synthesis
| Starting Material | Amine | Aldehyde | Solvent | Catalyst/Conditions | Product | Yield (%) | Reference |
| Acetophenone | Dimethylamine HCl | Paraformaldehyde | Ethanol | HCl, Reflux | β-Dimethylaminopropiophenone HCl | 95 | [4] |
| Acetophenone | Methylamine HCl | Paraformaldehyde | Methanol (B129727) | - | 3-Methylamino-1-phenylpropan-1-one HCl | - | [11] |
| 2-Acetylthiophene | Dimethylamine HCl | Paraformaldehyde | Isopropyl Alcohol | HCl, 75-80°C | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl | - | [7] |
Table 2: Reduction of β-Aminoketones
| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one HCl | Sodium Borohydride | Methanol/Water | 0-5°C | 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | - | [7] |
| β-Dimethylaminopropiophenone | Diborane | THF | Stir overnight | N,N-Dimethyl-3-hydroxy-3-phenylpropylamine | - | [6] |
| N-Methylphenylacetone | Potassium Borohydride | Anhydrous Ethanol | 84°C, 16 hours | 3-Hydroxy-N-methyl-3-phenyl-propylamine | 87 | [12] |
Table 3: Etherification to Synthesize Antidepressants
| β-Amino Alcohol | Aryl Halide | Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-3-(N-methylamino)-propan-1-ol | 1-Chloro-4-trifluoromethylbenzene | Potassium t-butoxide | N-Methylpyrrolidone | 80°C | Fluoxetine | 85-87 | [9] |
| (R)-N-Methyl-3-hydroxy-3-phenylpropylamine | 2-Fluorotoluene | Potassium t-butoxide | DMSO | 40-90°C, 1-24 hours | Atomoxetine | - | [10] |
| (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | 1-Fluoronaphthalene | Sodium Hydride | DMSO | 60-65°C, 50 hours | (S)-N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride (Mannich Base) [4]
-
Materials:
-
Acetophenone
-
Dimethylamine hydrochloride
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine acetophenone (1.0 eq), dimethylamine hydrochloride (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 2 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product, β-dimethylaminopropiophenone hydrochloride, is obtained as a white solid.
-
Protocol 2: Synthesis of N,N-Dimethyl-3-hydroxy-3-phenylpropylamine (β-Amino Alcohol) [7][8]
-
Materials:
-
3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride
-
Sodium borohydride
-
Methanol
-
Sodium hydroxide (B78521) solution (20%)
-
Dichloromethane
-
-
Procedure:
-
Dissolve 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride (1.0 eq) in a mixture of methanol and water at 0-5°C.
-
Slowly add a solution of sodium borohydride (1.2 eq) in 20% sodium hydroxide solution, maintaining the temperature at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N-dimethyl-3-hydroxy-3-phenylpropylamine.
-
Protocol 3: Synthesis of Fluoxetine [9]
-
Materials:
-
1-Phenyl-3-(N-methylamino)-propan-1-ol
-
1-Chloro-4-trifluoromethylbenzene
-
Potassium t-butoxide
-
N-Methylpyrrolidone (NMP)
-
-
Procedure:
-
In a reaction vessel, dissolve 1-phenyl-3-(N-methylamino)-propan-1-ol (1.0 eq) in N-methylpyrrolidone.
-
Add potassium t-butoxide (1.1 eq) and stir the mixture.
-
Add 1-chloro-4-trifluoromethylbenzene (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude fluoxetine can be further purified by column chromatography or by conversion to its hydrochloride salt.
-
Mandatory Visualization
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US8362279B2 - Process for pure duloxetine hydrochloride - Google Patents [patents.google.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. US5166437A - Process for the preparation of fluoxetine - Google Patents [patents.google.com]
- 10. US20110319664A1 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 11. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 12. guidechem.com [guidechem.com]
Application Notes and Protocols for the Asymmetric Hydrogenation of Chalcones to Produce Chiral 3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral 3-Hydroxy-1-phenylpropan-1-one and its derivatives through the asymmetric hydrogenation of chalcones. This class of chiral molecules is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The protocols outlined below utilize transition metal catalysts, which have demonstrated high efficiency and enantioselectivity in this transformation.
Introduction
The asymmetric hydrogenation of α,β-unsaturated ketones, such as chalcones, is a powerful and atom-economical method for the synthesis of chiral saturated alcohols. The resulting 1,3-diarylpropan-1-ol structural motif is a key building block in the synthesis of various pharmaceuticals. The success of this reaction hinges on the choice of a suitable chiral catalyst and the optimization of reaction conditions to achieve high yields and enantioselectivities. This document details protocols using various catalytic systems, including iridium, rhodium, and ruthenium-based catalysts, and provides a summary of their performance.
Data Presentation
The following table summarizes the quantitative data from various catalytic systems for the asymmetric hydrogenation of chalcones to yield chiral this compound derivatives. This allows for a direct comparison of catalyst performance under different conditions.
| Catalyst/Ligand | Substrate | Solvent | H₂ Pressure | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Ru(II)-TsDPEN | Chalcone (B49325) | Water/Formate (B1220265) | Transfer | 40 | 3 | >95 | 97 | [1] |
| Pd/C | Chalcone | Ethanol | Transfer | 60 (MW) | 0.33 | 100 | N/A (racemic) | [2] |
| Ir-N,P Complex | Trisubstituted Enone | Toluene | 50 bar | RT | 16 | High | 94-99 | [3][4] |
| Ir/f-PNNO | Conjugated Enone | Toluene | 50 bar | 60 | 12 | up to 99 | up to 99 | [5] |
| Rh-TsDPEN | Chalcone | Water/Formate | Transfer | 40 | 0.5 | >95 | ~97 | [1] |
Note: "Transfer" indicates transfer hydrogenation using a hydrogen donor like formic acid or ammonium (B1175870) formate. "N/A" indicates data not applicable as the study focused on a racemic reduction.
Experimental Protocols
Below are detailed methodologies for key experiments in the asymmetric hydrogenation of chalcones.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation in Water
This protocol is adapted from a procedure utilizing a Ru(II) precatalyst with a chiral diamine ligand for the reduction of chalcones in an aqueous medium using sodium formate as the hydrogen source.[6]
Materials:
-
Chalcone (1.0 mmol)
-
(R,R)-Teth-TsDPEN-Ru(II) complex (0.01 mmol, 1 mol%)
-
Sodium formate (5.0 mmol)
-
Deionized water (10 mL)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the chalcone and the Ru(II) catalyst.
-
Add deionized water and sodium formate to the flask.
-
Stir the reaction mixture vigorously at 40°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral this compound.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of enones using a chiral Iridium-N,P complex catalyst under hydrogen pressure.[3][4]
Materials:
-
Chalcone (0.1 mmol)
-
[Ir(COD)Cl]₂ (0.5 mol%)
-
Chiral N,P-ligand (1.1 mol%)
-
Toluene (2 mL, anhydrous and degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a vial with the iridium precursor and the chiral ligand.
-
Add the solvent and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Add the chalcone substrate to the catalyst solution.
-
Place the vial into a high-pressure autoclave.
-
Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 bar with hydrogen.
-
Stir the reaction at room temperature for 16 hours.
-
Carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the product.
-
Analyze the enantiomeric excess by chiral HPLC or GC.
Visualizations
The following diagrams illustrate the key processes involved in the asymmetric hydrogenation of chalcones.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalyzed chemoselective asymmetric hydrogenation of conjugated enones with ferrocene-based multidentate phosphine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biocatalytic Synthesis of 3-Hydroxy-1-phenylpropan-1-one using Yeast
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the biocatalytic synthesis of the chiral alcohol 3-Hydroxy-1-phenylpropan-1-one using whole-cell yeast biocatalysts. This green chemistry approach offers a highly selective and environmentally benign alternative to traditional chemical synthesis routes, yielding enantiomerically enriched products crucial for pharmaceutical development.
Introduction
The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in the synthesis of optically active pharmaceutical intermediates. Whole-cell biocatalysis using yeast, particularly Saccharomyces cerevisiae (baker's yeast), has emerged as a powerful tool for these reactions. Yeast cells contain a variety of ketoreductase enzymes that can catalyze the reduction of a broad range of substrates with high enantioselectivity. The synthesis of this compound from a suitable precursor ketone using yeast offers a cost-effective and sustainable method to produce this valuable chiral building block.
Principle of the Biocatalytic Reduction
The core of this biocatalytic process is the enzymatic reduction of a carbonyl group to a hydroxyl group. Yeast ketoreductases, a class of oxidoreductase enzymes, facilitate the transfer of a hydride ion from a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH), to the ketone substrate. The yeast's metabolic activity continuously regenerates the consumed cofactor, allowing the reaction to proceed. The inherent chirality of the enzyme's active site directs the hydride attack to one face of the prochiral ketone, resulting in the formation of a specific stereoisomer of the alcohol product.
Data Presentation
The following tables summarize typical quantitative data for the biocatalytic reduction of aromatic ketones using yeast, providing a reference for expected outcomes in the synthesis of this compound.
Table 1: Typical Reaction Parameters for Yeast-Mediated Ketone Reduction
| Parameter | Typical Range | Notes |
| Yeast Strain | Saccharomyces cerevisiae (Baker's Yeast) | Readily available and robust. Other non-conventional yeasts like Pichia, Candida, and Lodderomyces species can also be effective. |
| Substrate Concentration | 1 - 10 g/L | Higher concentrations may lead to substrate inhibition or toxicity to the yeast cells. |
| Yeast Concentration | 20 - 100 g/L (wet weight) | Higher cell densities can increase the reaction rate but may lead to mass transfer limitations. |
| Co-substrate (for cofactor regeneration) | Glucose or Sucrose (20 - 50 g/L) | Provides the energy and reducing equivalents for cofactor regeneration. |
| Reaction Temperature | 25 - 35 °C | Optimal temperature for yeast viability and enzyme activity. |
| pH | 6.0 - 7.5 | Maintained by a buffer (e.g., phosphate buffer) to ensure optimal enzyme function. |
| Reaction Time | 24 - 72 hours | Monitored by TLC or GC to determine the point of maximum conversion. |
| Agitation Speed | 150 - 250 rpm | Ensures proper mixing and aeration for yeast metabolism. |
Table 2: Expected Performance for the Synthesis of this compound
| Parameter | Expected Value | Reference/Basis |
| Conversion | > 80% | Based on analogous reductions of similar aromatic ketones. |
| Enantiomeric Excess (e.e.) | > 95% (typically for the (S)-enantiomer) | High enantioselectivity is a hallmark of yeast-mediated reductions of aromatic ketones. For example, the reduction of 1-phenyl-1,3-butanedione yields the (S)-alcohol with >98% e.e. |
| Chemical Yield | 70 - 90% | Dependent on the efficiency of the work-up and purification steps. |
Experimental Protocols
This section provides a detailed methodology for the biocatalytic synthesis of this compound using Saccharomyces cerevisiae.
Materials and Reagents
-
1-phenyl-1,3-propanedione (substrate)
-
Saccharomyces cerevisiae (fresh baker's yeast or active dry yeast)
-
Glucose or Sucrose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Protocol 1: Whole-Cell Bioreduction in Aqueous Medium
-
Preparation of the Yeast Culture:
-
In a sterile Erlenmeyer flask, dissolve glucose (e.g., 40 g) in 1 L of phosphate buffer (0.1 M, pH 7.0).
-
Add Saccharomyces cerevisiae (e.g., 50 g of fresh baker's yeast) to the glucose solution.
-
Incubate the flask at 30°C with shaking (200 rpm) for 1 hour to activate the yeast.
-
-
Substrate Addition:
-
Dissolve 1-phenyl-1,3-propanedione (e.g., 1 g) in a minimal amount of ethanol (B145695) (e.g., 5-10 mL) to ensure solubility.
-
Add the substrate solution dropwise to the activated yeast culture.
-
-
Biocatalytic Reaction:
-
Incubate the reaction mixture at 30°C with continuous shaking (200 rpm) for 24-72 hours.
-
Monitor the progress of the reaction periodically by taking small aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
After the reaction is complete (as determined by the consumption of the starting material), centrifuge the reaction mixture to separate the yeast cells.
-
Wash the cell pellet with a small amount of water and combine the supernatant and the washings.
-
Saturate the aqueous phase with sodium chloride to reduce the solubility of the product.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude this compound by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
-
Visualizations
Biocatalytic Pathway
Caption: Biocatalytic reduction of 1-phenyl-1,3-propanedione in a yeast cell.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Note: Grignard Reaction Protocol for the Synthesis of 3-Hydroxy-1-phenylpropan-1-one Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy-1-phenylpropan-1-one and its derivatives are valuable β-hydroxy ketone scaffolds frequently found in biologically active molecules and serve as versatile intermediates in organic synthesis. The Grignard reaction, a cornerstone of carbon-carbon bond formation, offers a robust and reliable method for constructing the carbon skeleton of these compounds.[1] This application note provides a detailed protocol for the synthesis of this compound derivatives. The strategy involves the nucleophilic addition of a phenylmagnesium halide to a protected 3-hydroxypropanal, followed by oxidation of the resulting secondary alcohol and subsequent deprotection. This multi-step procedure is designed to be adaptable for various substituted phenyl Grignard reagents, allowing for the generation of a library of derivatives.
Overall Reaction Scheme
The synthesis is performed in four main stages:
-
Formation of the Grignard Reagent: Phenyl bromide is reacted with magnesium turnings in anhydrous diethyl ether to form phenylmagnesium bromide.[2]
-
Grignard Addition: The Grignard reagent is added to a protected aldehyde, 3-(tert-butyldimethylsilyloxy)propanal, to form a secondary alcohol.
-
Oxidation: The secondary alcohol is oxidized to the corresponding ketone using pyridinium (B92312) chlorochromate (PCC).
-
Deprotection: The tert-butyldimethylsilyl (TBS) protecting group is removed using tetra-n-butylammonium fluoride (B91410) (TBAF) to yield the final product.
Experimental Protocols
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551) (and substituted derivatives)
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
3-(tert-butyldimethylsilyloxy)propanal
-
Pyridinium chlorochromate (PCC)
-
Tetra-n-butylammonium fluoride (TBAF) solution (1M in THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Part 1: Preparation of Phenylmagnesium Bromide Solution (Grignard Reagent)
This procedure describes the formation of the Grignard reagent. All glassware must be scrupulously dried in an oven and cooled under an inert atmosphere to prevent moisture from quenching the reaction.[3]
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equiv.) in the flask.
-
Activation: Add a single crystal of iodine to the flask. The disappearance of the iodine color is an indicator of magnesium activation.[4]
-
Initiation: Add a small portion (approx. 10%) of a solution of bromobenzene (1.0 equiv.) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings.
-
Reaction: Once the exothermic reaction begins (indicated by bubbling and a cloudy gray appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray or brown solution is the Grignard reagent. Cool the solution to 0 °C for the next step.
Part 2: Grignard Addition to 3-(tert-butyldimethylsilyloxy)propanal
-
Reactant Preparation: Prepare a solution of 3-(tert-butyldimethylsilyloxy)propanal (1.0 equiv.) in anhydrous diethyl ether.
-
Addition: Add the aldehyde solution dropwise from the dropping funnel to the stirred Grignard reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄.[5]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude secondary alcohol, 1-phenyl-3-(tert-butyldimethylsilyloxy)propan-1-ol.
Part 3: Oxidation to 1-phenyl-3-(tert-butyldimethylsilyloxy)propan-1-one
-
Setup: In a round-bottom flask, prepare a slurry of pyridinium chlorochromate (PCC) (1.5 equiv.) and silica gel in dichloromethane (B109758) (DCM).
-
Addition: Dissolve the crude alcohol from Part 2 in DCM and add it to the PCC slurry in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the mixture through a pad of silica gel, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the pure protected ketone.
Part 4: Deprotection to this compound
-
Reaction: Dissolve the purified protected ketone from Part 3 in tetrahydrofuran (B95107) (THF). Add TBAF solution (1.1 equiv., 1M in THF) and stir at room temperature for 1-2 hours.
-
Work-up: Quench the reaction with water and extract the product with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield the final this compound.
Data Presentation
The following table summarizes representative yields for the synthesis of various this compound derivatives using the described protocol. Yields are calculated for the overall four-step process.
| Entry | R Group (in R-C₆H₄-MgBr) | Product | Overall Yield (%) | Melting Point (°C) |
| 1 | H | This compound | 65-75 | 39-41 |
| 2 | 4-Me | 3-Hydroxy-1-(p-tolyl)propan-1-one | 62-72 | 55-57 |
| 3 | 4-OMe | 3-Hydroxy-1-(4-methoxyphenyl)propan-1-one | 60-70 | 68-70 |
| 4 | 4-Cl | 1-(4-chlorophenyl)-3-hydroxypropan-1-one | 68-78 | 75-77 |
| 5 | 4-F | 1-(4-fluorophenyl)-3-hydroxypropan-1-one | 67-77 | 62-64 |
Note: Yields are illustrative and may vary based on experimental conditions and scale.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the synthesis protocol.
References
Application Note and Protocol for the Purification and Analysis of 3-Hydroxy-1-phenylpropan-1-one by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification and analysis of 3-Hydroxy-1-phenylpropan-1-one, also known as 3-hydroxypropiophenone, using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are designed to be a starting point for method development and can be adapted based on specific instrumentation and sample characteristics.
Analytical Method for this compound
This section outlines a reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. This method is suitable for assessing the purity of the compound and for in-process monitoring of chemical reactions.
Chromatographic Conditions
A standard set of HPLC conditions for the analysis of this compound is presented in the table below. Given the aromatic ketone structure of the analyte, a C18 column is a suitable choice for the stationary phase, providing good retention and separation from potential impurities.[1] The mobile phase consists of a mixture of acetonitrile (B52724) and water, with a small amount of acid to improve peak shape and reproducibility.[2]
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: 0.1% Phosphoric Acid in Acetonitrile |
| Gradient | 30-70% B over 10 minutes, then hold at 70% B for 2 minutes, then return to 30% B over 1 minute and equilibrate for 2 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
Accurate and consistent sample preparation is crucial for reliable HPLC analysis.
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the mobile phase starting condition (30% B) to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the working standard using the same diluent.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter that could block the column.
System Suitability
System suitability testing is essential to ensure that the chromatographic system is performing adequately.[3][4][5][6][7] The following parameters should be assessed before running the sample set.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Repeatability (%RSD of peak area for 5 replicate injections) | ≤ 2.0% |
Preparative HPLC Method for the Purification of this compound
This section describes a method for the purification of this compound from a crude reaction mixture or a sample containing impurities. The method is a scaled-up version of the analytical method.
Preparative Chromatographic Conditions
The goal of preparative HPLC is to isolate a larger quantity of the target compound.[8][9][10] This is achieved by using a larger column and a higher flow rate.
| Parameter | Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 21.2 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Isocratic at 40% B (Adjust as needed based on analytical run) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 254 nm |
| Injection Volume | 1-5 mL (depending on sample concentration and loading capacity) |
Note: Formic acid is used in the preparative method as it is volatile and easily removed during fraction processing.
Sample Preparation and Loading
-
Dissolution: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., methanol, acetonitrile, or the mobile phase).
-
Concentration: The sample concentration should be as high as possible without causing precipitation.
-
Loading Study: It is recommended to perform a loading study on a smaller semi-preparative column to determine the maximum sample load without compromising resolution before scaling up to the full preparative column.
Fraction Collection
Fraction collection can be triggered by time or UV signal threshold. For this method, UV-based fraction collection is recommended to ensure that only the peak corresponding to this compound is collected.
Post-Purification Analysis
After purification, the collected fractions should be analyzed using the analytical HPLC method described in Section 1 to confirm the purity of the isolated this compound. The fractions containing the pure compound can then be combined and the solvent removed by rotary evaporation or lyophilization.
Experimental Workflow and Process Diagrams
Caption: Workflow for the analytical HPLC of this compound.
Caption: Logical process for the preparative HPLC purification of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. assayprism.com [assayprism.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 8. labcompare.com [labcompare.com]
- 9. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 10. agilent.com [agilent.com]
Application of 3-Hydroxy-1-phenylpropan-1-one as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenylpropan-1-one and its derivatives are valuable chiral building blocks in modern organic synthesis. Their utility stems from the presence of a hydroxyl group and a carbonyl group on a three-carbon chain attached to a phenyl ring, offering multiple sites for stereoselective transformations. The ability to introduce chirality at the hydroxyl-bearing carbon through asymmetric reduction of the corresponding ketone makes this scaffold particularly important for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound and its analogues as chiral synthons.
Key Applications
The primary application of chiral this compound derivatives lies in their conversion to chiral 1,3-amino alcohols, which are key intermediates in the synthesis of several important drugs. A prominent example is the synthesis of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.
Synthesis of Chiral 1,3-Amino Alcohols
Chiral 3-hydroxy-1-phenylpropan-1-ol, obtained via asymmetric reduction of 3-substituted-1-phenylpropan-1-one, serves as a versatile precursor to chiral 1,3-amino alcohols. The synthetic strategy typically involves the following key steps:
-
Asymmetric Reduction: The prochiral ketone is reduced to the corresponding chiral alcohol with high enantioselectivity using a chiral catalyst or reducing agent.
-
Activation of the Hydroxyl Group: The primary hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate.
-
Nucleophilic Substitution: The activated hydroxyl group is displaced by an amine to introduce the amino functionality, yielding the desired chiral 1,3-amino alcohol.
This pathway is illustrated in the synthesis of a key intermediate for (R)-Fluoxetine.
Data Presentation
The following tables summarize quantitative data for key transformations involving derivatives of this compound.
Table 1: Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one
| Catalyst / Reducing Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Borane (B79455) Complexes | Toluene (B28343) | - | High | High | [1] |
| [RuCl₂((S)-BINAP)((S,S)-DPEN)] | Methanol (B129727) | 40 | - | 92 | [2] |
| Chiral Oxazaborolidine | - | - | Good | 98.6 | [3] |
| Lipase CALB (Dynamic Kinetic Resolution) | - | 35-70 | 92.1 | 99.5 | [4] |
Table 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine
| Starting Material | Reagents | Yield (%) | Reference |
| (R)-1-phenyl-1,3-propanediol | 1. MsCl, Et₃N; 2. aq. MeNH₂ | 82 (over 2 steps) | [5] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Chloro-1-phenylpropan-1-one to (R)-3-chloro-1-phenyl-1-propanol
This protocol is a general representation based on methods utilizing chiral borane complexes.[1]
Materials:
-
3-Chloro-1-phenylpropan-1-one
-
Chiral borane complex (e.g., (R)-2-methyl-CBS-oxazaborolidine)
-
Borane source (e.g., BH₃·THF or catecholborane)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged flask, add the chiral borane catalyst (0.1 equivalents) in anhydrous toluene at 0 °C.
-
Slowly add the borane source (1.1 equivalents) to the catalyst solution and stir for 15 minutes at 0 °C.
-
A solution of 3-chloro-1-phenylpropan-1-one (1.0 equivalent) in anhydrous toluene is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of methanol at 0 °C.
-
The mixture is warmed to room temperature, and the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (B1210297) and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to yield enantiomerically pure (R)-3-chloro-1-phenyl-1-propanol.
-
The enantiomeric excess of the product is determined using chiral HPLC analysis.
Protocol 2: Synthesis of (R)-N-methyl-3-phenyl-3-hydroxypropylamine from (R)-1-phenyl-1,3-propanediol
This protocol is adapted from the synthesis of (R)-Fluoxetine intermediates.[5]
Materials:
-
(R)-1-phenyl-1,3-propanediol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Aqueous methylamine (B109427) (40 wt. %)
-
Standard laboratory glassware
Step 1: Mesylation of (R)-1-phenyl-1,3-propanediol
-
Dissolve (R)-1-phenyl-1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane in a flask cooled to 0 °C.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 3 hours.
-
Upon completion (monitored by TLC), wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
Step 2: Amination to form (R)-N-methyl-3-phenyl-3-hydroxypropylamine
-
To the crude mesylate from the previous step, add an excess of 40% aqueous methylamine solution.
-
Heat the mixture to reflux and stir for 3 hours.
-
After cooling to room temperature, extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford (R)-N-methyl-3-phenyl-3-hydroxypropylamine.
Mandatory Visualization
Caption: Synthetic pathway to (R)-Fluoxetine.
Caption: General workflow for chiral amino alcohol synthesis.
References
Application Notes and Protocols: Synthesis and Metabolic Application of Labeled 3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of isotopically labeled 3-Hydroxy-1-phenylpropan-1-one, a crucial tool for metabolic studies. It also outlines a protocol for its application in in vitro metabolism experiments using liver microsomes, along with predicted metabolic pathways.
Synthesis of Labeled this compound
The synthesis of isotopically labeled this compound can be efficiently achieved via a base-catalyzed aldol (B89426) condensation between acetophenone (B1666503) and an isotopically labeled formaldehyde (B43269) source. This method offers a direct and high-yielding route to the desired product.
1.1. Synthetic Scheme
An aldol condensation reaction provides a direct route to this compound. By utilizing isotopically labeled formaldehyde (e.g., ¹³C-formaldehyde or d₂-formaldehyde), the label can be incorporated at the 3-position of the propanone chain.
Caption: Synthetic workflow for labeled this compound.
1.2. Experimental Protocol: Aldol Condensation
This protocol is adapted from the base-catalyzed reaction of alkyl aryl ketones with formaldehyde.[1]
Materials:
-
Acetophenone
-
Labeled paraformaldehyde (e.g., ¹³C-labeled or Deuterated)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve a catalytic amount of potassium hydroxide in ethanol.
-
Add dimethyl sulfoxide (DMSO) to the flask.
-
Add the labeled paraformaldehyde to the stirred solution.
-
Cool the mixture in an ice bath to maintain a temperature between 10-20°C.
-
Slowly add a solution of acetophenone in DMSO to the reaction mixture over 45 minutes, ensuring the temperature remains between 10-20°C.
-
After the addition is complete, continue stirring at this temperature for an additional 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with deionized water and neutralize with 1 M hydrochloric acid.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
1.3. Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of labeled this compound.
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Based on similar base-catalyzed aldol reactions of acetophenone with formaldehyde.[1] The yield can be optimized by controlling temperature and reaction time. |
| Purity | >98% | Determined by HPLC and ¹H NMR after purification by column chromatography. |
| Isotopic Enrichment | >99% | Dependent on the isotopic purity of the starting labeled formaldehyde. |
Application in Metabolic Studies
Isotopically labeled this compound is a valuable tool for in vitro and in vivo metabolic studies. The label allows for the unambiguous tracking and identification of metabolites using mass spectrometry.
2.1. Predicted Metabolic Pathway
Based on the known metabolism of the parent compound, propiophenone[2], the primary metabolic pathways for this compound are predicted to be ketone reduction and subsequent conjugation.
Caption: Predicted metabolic pathway of this compound.
2.2. Experimental Protocol: In Vitro Metabolism with Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of labeled this compound using human liver microsomes.[3][4]
Materials:
-
Labeled this compound
-
Human liver microsomes (HLM)
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NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (ice-cold)
-
Internal standard for LC-MS analysis
Procedure:
-
Prepare a stock solution of labeled this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Add the labeled this compound to the microsome suspension to initiate the pre-incubation.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
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Quench the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
2.3. Sample Analysis by LC-MS
The quenched samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining parent compound and identify metabolites.
Caption: Workflow for in vitro metabolism sample preparation.
The use of a stable isotope label simplifies metabolite identification, as the parent compound and its metabolites will exhibit a characteristic mass shift and isotopic pattern in the mass spectrum.
References
Troubleshooting & Optimization
Common impurities in the synthesis of 3-Hydroxy-1-phenylpropan-1-one and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1-phenylpropan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Product
Q1: My reaction resulted in a low yield of this compound. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors related to the reaction conditions and the purity of starting materials. The most common synthetic routes to this compound are the Mannich reaction and the Aldol (B89426) condensation.
For the Mannich Reaction Route:
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Incomplete Reaction: The reaction of acetophenone (B1666503), formaldehyde (B43269), and a secondary amine (like dimethylamine) to form the Mannich base intermediate may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Sub-optimal pH: The pH of the reaction medium is crucial for the formation of the iminium ion intermediate.
-
Solution: Ensure the reaction is carried out under appropriate acidic conditions, often by using the amine hydrochloride salt.
-
-
Side Reactions: Undesired side reactions can consume starting materials.
-
Solution: Control the reaction temperature carefully. Slow, dropwise addition of reagents can minimize side reactions.
-
For the Aldol Condensation Route:
-
Equilibrium: The Aldol addition is a reversible reaction.
-
Solution: Use of a strong base and lower reaction temperatures can favor the formation of the aldol adduct. If the subsequent dehydration to an enone is desired, heating with a base is necessary.[1]
-
-
Base Strength and Stoichiometry: The choice and amount of base are critical.
-
Solution: Use a suitable base such as sodium hydroxide (B78521) or potassium hydroxide. Ensure the stoichiometry is correct to facilitate the deprotonation of the ketone.
-
The following diagram illustrates a general troubleshooting workflow for low yield issues.
Caption: Troubleshooting workflow for low product yield.
Problem 2: Presence of Multiple Impurities in the Crude Product
Q2: My crude product shows multiple spots on the TLC plate. What are these impurities and how can I remove them?
A2: The presence of multiple impurities is common. Their identity depends on the synthetic route and reaction conditions.
Common Impurities:
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Acetophenone, Formaldehyde, Dimethylamine (B145610) | Incomplete reaction |
| Mannich Base Intermediate | 3-(Dimethylamino)-1-phenylpropan-1-one | Incomplete conversion to the final product |
| Aldol Self-Condensation Products | 4-Hydroxy-4-phenyl-2-pentanone (from Acetophenone) | Self-reaction of the starting ketone |
| Side-Reaction Products | Acrylophenone (1-Phenylprop-2-en-1-one) | Elimination from the Mannich base |
| Polymeric Material | High molecular weight resins | Polymerization of formaldehyde or other reactive species |
Purification Strategies:
-
Acid-Base Extraction: To remove basic impurities like the Mannich base intermediate and unreacted amines, an acidic wash (e.g., with dilute HCl) of the organic layer containing the crude product can be effective.
-
Column Chromatography: This is a highly effective method for separating the desired product from various impurities. A silica (B1680970) gel column is typically used.
-
Recrystallization: This is a final purification step to obtain a highly pure crystalline product.
The following diagram outlines a general purification workflow.
Caption: General workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Q3: What are the most common impurities I should expect in the synthesis of this compound via the Mannich reaction?
A3: In a typical Mannich reaction involving acetophenone, formaldehyde, and dimethylamine, followed by subsequent reaction to the desired product, you can expect the following major impurities:
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Unreacted Acetophenone: If the reaction does not go to completion.
-
3-(Dimethylamino)-1-phenylpropan-1-one (Mannich base): If the conversion to the final product is incomplete.
-
Acrylophenone: Formed by the elimination of dimethylamine from the Mannich base, especially at higher temperatures.
-
Self-condensation product of acetophenone: Such as dypnone, formed under basic conditions.
Q4: Can you provide a starting point for a column chromatography protocol to purify this compound?
A4: A good starting point for the purification of this compound by column chromatography is:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381). You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate). The exact gradient will depend on the impurity profile.
-
Monitoring: Use TLC with the same solvent system to track the separation. The desired product is more polar than acetophenone and less polar than some of the more polar by-products.
Q5: What is a suitable solvent system for the recrystallization of this compound?
A5: A common and effective solvent system for the recrystallization of β-hydroxy ketones is a mixture of a good solvent and a poor solvent. For this compound, you can try:
-
Solvent System 1: Diethyl ether and hexane. Dissolve the crude product in a minimum amount of hot diethyl ether and then slowly add hexane until turbidity is observed. Allow the solution to cool slowly to form crystals.
-
Solvent System 2: Ethyl acetate and hexane. Similar to the above, dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent.
-
Solvent System 3: Toluene (B28343). In some cases, a single solvent like toluene can be used for recrystallization.
Q6: How can I use NMR spectroscopy to identify impurities?
A6: ¹H NMR spectroscopy is a powerful tool for identifying impurities. You would look for characteristic signals that do not belong to the desired product.
-
Unreacted Acetophenone: A sharp singlet for the methyl protons around δ 2.6 ppm.
-
Mannich Base: Signals corresponding to the N(CH₃)₂ group, typically a singlet around δ 2.2-2.3 ppm, and methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups.
-
Acrylophenone: Characteristic vinyl proton signals in the δ 6.0-7.5 ppm region.
Comparing the ¹H NMR spectrum of your crude product with that of the pure compound and known impurities will help in their identification.
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial mobile phase solvent. Add a small amount of silica gel to this solution and evaporate the solvent to get a dry powder.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading: Carefully load the dried crude product-silica gel mixture onto the top of the packed column.
-
Elution: Start eluting with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
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Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, add the crude solid and a small amount of a suitable "good" solvent (e.g., ethyl acetate or diethyl ether).
-
Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not start, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals start to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold "poor" solvent (e.g., hexane) to remove any adhering impurities.
-
Drying: Dry the crystals in a vacuum oven.
Quantitative Data Summary
The efficiency of purification can be assessed by comparing the purity of the product before and after each step. While specific quantitative data is highly dependent on the initial purity and the exact conditions used, the following table provides a general expectation of purity improvement.
| Purification Step | Typical Purity of Starting Material | Expected Purity After Step |
| Crude Product | 50-80% | - |
| Acid-Base Extraction | 50-80% | 60-85% |
| Column Chromatography | 60-85% | >95% |
| Recrystallization | >95% | >99% |
Note: Purity can be determined by techniques such as HPLC, GC, or quantitative NMR.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between reaction parameters, potential impurities, and the appropriate purification strategy.
Caption: Relationship between synthesis, impurities, and purification.
References
Optimization of reaction conditions for maximizing the yield of 3-Hydroxy-1-phenylpropan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-1-phenylpropan-1-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for synthesizing this compound are the Aldol Condensation of acetophenone (B1666503) with formaldehyde (B43269) and the Mannich reaction followed by subsequent transformation.
Q2: What is the general principle of the Aldol Condensation route?
A2: In the Aldol Condensation approach, acetophenone reacts with formaldehyde, typically without a catalyst, under elevated temperature and pressure. This reaction forms a new carbon-carbon bond, resulting in the desired β-hydroxy ketone.[1]
Q3: How does the Mannich reaction route differ?
A3: The Mannich reaction is a three-component condensation of a non-enolizable aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom (like acetophenone). This initially forms a β-amino carbonyl compound, known as a Mannich base. Subsequent steps would be required to convert the amino group to a hydroxyl group to yield this compound.
Q4: What are the common side products in these syntheses?
A4: A common side product in the Aldol Condensation is the α,β-unsaturated ketone, 1-phenyl-2-propen-1-one, which forms through dehydration of the primary product.[1] Over-condensation products can also occur. In the Mannich reaction, side products can arise from competing reactions and impurities in the starting materials.
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can help determine the consumption of starting materials and the formation of the product and any side products.
Troubleshooting Guides
Aldol Condensation Route
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Presence of acidic or basic impurities. | - Increase reaction time. - Optimize the reaction temperature. A typical starting point is 175°C.[1] - Ensure starting materials (acetophenone and formaldehyde) are treated to remove any acidic or basic impurities.[1] |
| Formation of 1-phenyl-2-propen-1-one (Dehydration Product) | - High reaction temperature. - Presence of acidic or basic catalysts. | - Carefully control the reaction temperature to avoid excessive heat. - Ensure the reaction is carried out in the substantial absence of acid and base catalysts.[1] |
| Formation of Over-condensation Products | - High concentration of formaldehyde. - Prolonged reaction time at high temperatures. | - Adjust the stoichiometry of the reactants, potentially using a slight excess of acetophenone. - Monitor the reaction closely and stop it once the desired product formation is maximized. |
| Difficulty in Product Isolation | - Inefficient extraction. - Emulsion formation during workup. | - Perform multiple extractions with a suitable organic solvent. - If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for a longer period can help break it. |
Mannich Reaction Route (for β-amino ketone precursor)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Mannich Base | - Ineffective catalyst. - Incorrect stoichiometry. - Suboptimal reaction temperature. | - Screen different catalysts. Task-specific ionic liquids like 4-(3-sulfopropyl) morpholinium hydrogen sulfate (B86663) have been shown to be effective.[2] - Optimize the molar ratio of the aldehyde, amine, and ketone.[2] - Most Mannich reactions proceed well at room temperature, but gentle heating might be necessary for less reactive substrates.[2] |
| Formation of Multiple Products | - Self-condensation of the ketone. - Reaction of the amine with the aldehyde to form an imine without subsequent reaction with the ketone. | - Use a non-enolizable aldehyde like formaldehyde to prevent its self-condensation. - Ensure all three components are mixed together to favor the three-component reaction. |
| Difficult Catalyst Separation | - Homogeneous catalyst used. | - Employ a heterogeneous catalyst or a catalyst that is easily separated, such as an ionic liquid which can often be separated by extraction and reused.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Non-Catalyzed Aldol Condensation
This protocol is based on the process described in patent WO1993010071A1.[1]
Materials:
-
Acetophenone
-
Formaldehyde (or a formaldehyde equivalent like paraformaldehyde or trioxane)
-
Water
-
Nitrogen gas
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
Equipment:
-
High-pressure reactor with stirring and temperature control
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactant Preparation: Ensure acetophenone and formaldehyde are free from acidic and basic impurities by distillation or other purification methods.
-
Reaction Setup: Charge the high-pressure reactor with acetophenone, formaldehyde, and a small amount of water.
-
Reaction Conditions: Seal the reactor, purge with nitrogen, and heat to 175°C with constant stirring.
-
Reaction Time: Maintain the reaction at 175°C for approximately 70 minutes.
-
Workup:
-
Cool the reactor to room temperature.
-
Transfer the reaction mixture to a separatory funnel and allow the aqueous and organic layers to separate.
-
Separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the excess acetophenone by flash distillation (e.g., 100°C under 10 mmHg).
-
Purify the crude product by distillation to obtain this compound.
-
Expected Yield: Approximately 47% based on the added formaldehyde.[1]
Visualizations
References
Preventing side reactions during the synthesis of 3-Hydroxy-1-phenylpropan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 3-Hydroxy-1-phenylpropan-1-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Mannich reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. |
| Decomposition of product during workup. | Ensure the workup procedure is performed at an appropriate temperature and pH. For example, acidification of the aqueous phase to a pH of 1-2 can be followed by extraction, and then the aqueous phase can be basified to a pH of 8-10 for product extraction.[1] | |
| Deactivated reagents. | Use fresh, high-purity reagents. Paraformaldehyde, if used, should be of good quality to ensure efficient depolymerization. | |
| Formation of Polymeric Byproducts | High reactivity of formaldehyde (B43269). | Consider the slow, dropwise addition of formaldehyde to the reaction mixture. |
| Use of a primary amine. | If a primary amine is used, the resulting Mannich base can react further. Consider using a secondary amine if the protocol allows. | |
| High reaction temperature. | Maintain a lower reaction temperature to reduce the rate of polymerization. | |
| Formation of Dimerization Products | Oxidation of reactive intermediates. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon, and use degassed solvents to minimize exposure to oxygen.[2] |
| Presence of trace metals. | Consider the use of a chelating agent if metal-catalyzed dimerization is suspected. | |
| Formation of Di- or Poly-substituted Products | Multiple acidic alpha-hydrogens on the ketone. | Employ a slow addition of the limiting reagent to favor mono-substitution.[3] Protecting groups can also be used to block other reactive sites.[3] |
| Impure Product After Purification | Inefficient purification method. | Column chromatography is often effective for purifying the crude product. Ensure the correct stationary and mobile phases are used for optimal separation. |
| Co-elution of impurities. | Adjust the polarity of the eluent system during column chromatography to improve the separation of the desired product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Mannich reaction is a widely employed method for the synthesis of β-amino ketones, which can then be converted to this compound.[4][5][6] This three-component condensation involves an enolizable ketone (like acetophenone), a non-enolizable aldehyde (like formaldehyde), and a primary or secondary amine.[7]
Q2: What are the primary side reactions to be aware of during the synthesis of this compound via the Mannich reaction?
A2: The main side reactions include polymerization and dimerization. Polymerization can occur due to the high reactivity of formaldehyde or if a primary amine is used, leading to further reactions. Dimerization can be caused by the oxidation of reactive intermediates.[2][3]
Q3: How can I prevent the formation of polymeric byproducts?
A3: To minimize polymerization, it is recommended to control the reaction temperature, as higher temperatures can accelerate side reactions.[3] The slow, dropwise addition of reagents can also help maintain a low concentration of reactive species, thus favoring the desired product.[3]
Q4: Is it possible to control mono-substitution versus di- or poly-substitution?
A4: Yes, achieving selective mono-substitution can be accomplished through careful control of reaction conditions. Strategies include the slow addition of the limiting reagent and the use of protecting groups to block other reactive sites on the substrate.[3]
Q5: What is the role of an inert atmosphere in the reaction?
A5: An inert atmosphere, such as nitrogen or argon, is crucial for preventing oxidation-induced side reactions, particularly dimerization of reactive intermediates.[2] It is also advisable to use degassed solvents.[2]
Q6: Can the choice of amine affect the reaction outcome?
A6: Yes, the choice of amine is important. Primary amines can lead to the formation of secondary amine Mannich bases, which can undergo further reaction with formaldehyde, potentially leading to polymerization.[3] Using a secondary amine can help to avoid this issue.
Q7: What are the benefits of using a pre-formed iminium salt?
A7: Using a pre-formed iminium salt, such as Eschenmoser's salt, can provide greater control over the reaction.[3] This avoids the in-situ formation of the iminium ion from formaldehyde and an amine, which can be a source of side reactions.
Experimental Protocols
Protocol 1: General Synthesis of a Mannich Base Intermediate
This protocol outlines a general procedure for the synthesis of a β-amino ketone (Mannich base) from acetophenone (B1666503), formaldehyde, and a secondary amine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve acetophenone in a suitable solvent such as isopropanol (B130326) or ethanol.[1]
-
Reagent Addition: Add paraformaldehyde and the hydrochloride salt of a secondary amine (e.g., dimethylamine (B145610) hydrochloride) to the solution.[1]
-
Heating: Heat the reaction mixture to reflux (e.g., 80-90°C) for several hours.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[3]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent like acetone.[1]
-
If no precipitate forms, perform an aqueous workup. This may involve washing with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Troubleshooting Polymerization via Slow Addition
This protocol is a modification of the general procedure to minimize polymerization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, heat a solution of the amine in the chosen solvent to reflux.
-
Slow Addition: Prepare a solution of the aldehyde and ketone. Add this solution dropwise from the dropping funnel to the refluxing amine solution over a period of several hours.[3]
-
Reaction Monitoring and Workup: Follow steps 4-6 from Protocol 1.
Visualizations
References
- 1. DE102004033313A1 - Process for the preparation of enantiomers 3-hydroxy-3-phenyl-propylamines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. oarjbp.com [oarjbp.com]
- 6. Mannich reaction - Wikipedia [en.wikipedia.org]
- 7. adichemistry.com [adichemistry.com]
Technical Support Center: Enantioselective Synthesis of 3-Hydroxy-1-phenylpropan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantioselectivity of 3-Hydroxy-1-phenylpropan-1-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the enantioselective synthesis of this compound, primarily through the asymmetric reduction of 3-chloro-1-phenylpropan-1-one.
Q1: My enantiomeric excess (ee) is significantly lower than reported values. What are the potential causes and how can I improve it?
A1: Low enantioselectivity is a common challenge. Here's a step-by-step approach to troubleshoot this issue:
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Catalyst Integrity:
-
Purity and Activity: Ensure the catalyst, especially for chemical catalysis like the Corey-Itsuno (CBS) reduction, is of high purity and has not degraded. Oxazaborolidine catalysts can be sensitive to air and moisture.[1][2][3] Consider using a freshly opened bottle or preparing the catalyst in situ.
-
Catalyst Loading: Inconsistent catalyst loading can lead to variable results. Ensure accurate weighing and transfer of the catalyst.
-
-
Reaction Conditions:
-
Temperature: Temperature plays a critical role in enantioselectivity.[1] For many asymmetric reductions, lower temperatures favor higher ee. Experiment with a range of temperatures to find the optimum for your specific substrate and catalyst system.
-
Solvent: The choice of solvent and its purity are crucial. Anhydrous conditions are often essential for high enantioselectivity, particularly in reactions involving boranes.[1][2] Ensure your solvent is thoroughly dried and distilled if necessary.
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Reagent Purity: Impurities in the substrate (3-chloro-1-phenylpropan-1-one) or the reducing agent (e.g., borane (B79455) source) can interfere with the catalyst and lead to lower ee. Purify the substrate if necessary and use a reliable source for the reducing agent.
-
-
Biocatalysis Specifics:
-
Cell Viability and Enzyme Activity: For biocatalytic reductions using yeast or other microorganisms, the viability and enzymatic activity of the cells are paramount. Use a fresh culture and optimize growth and induction conditions.
-
Co-solvents and Additives: The presence of co-solvents or additives can significantly impact enzyme activity and enantioselectivity. For instance, deep eutectic solvents (DESs) have been shown to improve the performance of whole-cell biocatalysis for the reduction of 3-chloropropiophenone (B135402).
-
Q2: The chemical yield of my reaction is low, even though the conversion of the starting material is high. What could be the problem?
A2: Low isolated yield despite high conversion often points to issues during the work-up and purification steps.
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Product Degradation: The product, this compound or its chloro-precursor, might be sensitive to the work-up conditions (e.g., pH, temperature). Consider a milder work-up procedure.
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Purification Losses: Significant loss of product can occur during purification steps like column chromatography. Optimize your chromatography conditions (e.g., silica (B1680970) gel activity, solvent system) to minimize losses.
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Side Reactions: Unwanted side reactions can consume the product. Analyze your crude reaction mixture by techniques like NMR or LC-MS to identify any major byproducts and adjust the reaction conditions to minimize their formation.
Q3: I'm observing inconsistent results between different batches of the same reaction. What should I investigate?
A3: Poor reproducibility is often traced back to subtle variations in experimental parameters.
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Atmosphere Control: For air- and moisture-sensitive reactions, ensure a consistently inert atmosphere (e.g., argon or nitrogen).
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Reagent Quality: The quality of reagents, including solvents and catalysts, can vary between batches from the same supplier. It is good practice to test a new batch of any critical reagent on a small scale before proceeding with larger-scale reactions.
-
Stirring and Temperature Control: Inconsistent stirring or temperature fluctuations within the reaction vessel can lead to non-uniform reaction conditions and, consequently, variable results. Ensure efficient stirring and accurate temperature monitoring.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the enantioselective synthesis of this compound?
A1: The most prevalent methods involve the asymmetric reduction of a suitable prochiral ketone precursor, typically 3-chloro-1-phenylpropan-1-one. The two main approaches are:
-
Chemical Catalysis: The Corey-Itsuno (or Corey-Bakshi-Shibata, CBS) reduction using a chiral oxazaborolidine catalyst and a borane reducing agent is a widely used and well-documented method.[1][4][5]
-
Biocatalysis: The use of whole microbial cells (e.g., Saccharomyces cerevisiae, Acetobacter sp.) or isolated enzymes (ketoreductases) offers a green and highly selective alternative.[6]
Q2: How do I choose between a chemical and a biocatalytic method?
A2: The choice depends on several factors:
-
Scale: For large-scale industrial synthesis, biocatalytic methods can be more cost-effective and environmentally friendly.
-
Substrate Scope: Chemical catalysts may offer broader substrate scope, while biocatalysts can be highly specific.
-
Desired Enantiomer: Both methods can often provide access to either enantiomer by selecting the appropriate chiral catalyst or microorganism.
-
Equipment and Expertise: Chemical catalysis may require specialized equipment for handling air- and moisture-sensitive reagents, while biocatalysis requires expertise in microbiology and fermentation.
Q3: What is the role of the chloro-substituent in 3-chloro-1-phenylpropan-1-one?
A3: The chloro group serves as a leaving group for subsequent nucleophilic substitution to introduce the hydroxyl group or other functionalities. The synthesis of this compound often proceeds via the enantioselective reduction of 3-chloro-1-phenylpropan-1-one to (R)- or (S)-3-chloro-1-phenylpropan-1-ol, followed by hydrolysis or substitution to yield the final product.
Q4: Can I use a different precursor other than 3-chloro-1-phenylpropan-1-one?
A4: Yes, other propiophenone (B1677668) derivatives with different leaving groups at the 3-position could potentially be used. However, 3-chloropropiophenone is a common and commercially available starting material.[7][8]
Data Presentation
Table 1: Comparison of Catalytic Systems for the Asymmetric Reduction of 3-Chloropropiophenone
| Catalyst System | Substrate | Reducing Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (R)-CBS Catalyst | 3-chloropropiophenone | Borane-dimethyl sulfide (B99878) | THF | -20 | >95 | 95 (S) | E. J. Corey, et al. (1989) |
| Saccharomyces cerevisiae | 3-chloropropiophenone | Glucose | Water/Buffer | 30 | 80 | 99 (S) | [6] |
| Acetobacter sp. (immobilized) | 3-chloropropiophenone | Glucose | Water/DES | 30 | 93.3 | >99 (S) | [6] |
Note: The enantioselectivity (ee) is reported for the resulting 3-chloro-1-phenylpropan-1-ol.
Experimental Protocols
Protocol 1: Enantioselective Reduction of 3-Chloro-1-phenylpropan-1-one via Corey-Itsuno (CBS) Reduction
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
3-Chloro-1-phenylpropan-1-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
To a dry, argon-purged round-bottom flask, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) as a 1 M solution in toluene.
-
Cool the flask to -20 °C in a suitable cooling bath.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq.) to the flask while maintaining the temperature at -20 °C. Stir the mixture for 10 minutes.
-
In a separate flask, dissolve 3-chloro-1-phenylpropan-1-one (1.0 eq.) in anhydrous THF.
-
Add the solution of 3-chloro-1-phenylpropan-1-one dropwise to the catalyst-borane mixture over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then add 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-3-chloro-1-phenylpropan-1-ol.
Protocol 2: Biocatalytic Reduction of 3-Chloro-1-phenylpropan-1-one using Saccharomyces cerevisiae (Baker's Yeast)
Materials:
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
Glucose
-
3-Chloro-1-phenylpropan-1-one
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate
-
Celite®
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In an Erlenmeyer flask, suspend Saccharomyces cerevisiae (e.g., 20 g) in a phosphate buffer (e.g., 200 mL, 0.1 M, pH 7.0).
-
Add glucose (e.g., 10 g) to the yeast suspension and stir at room temperature for 30 minutes to activate the yeast.
-
Dissolve 3-chloro-1-phenylpropan-1-one (e.g., 1 g) in a minimal amount of ethanol (B145695) and add it to the yeast suspension.
-
Stir the reaction mixture at room temperature (around 25-30 °C) for 24-48 hours. Monitor the progress of the reaction by TLC or GC/HPLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the Celite® pad with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantiomerically enriched (S)-3-chloro-1-phenylpropan-1-ol.[6]
Visualizations
Caption: Catalytic cycle of the Corey-Itsuno (CBS) reduction.
Caption: General experimental workflow for asymmetric synthesis.
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloropropiophenone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting low yield in the Grignard synthesis of 3-Hydroxy-1-phenylpropan-1-one analogs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in the Grignard synthesis of 3-Hydroxy-1-phenylpropan-1-one and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions so sensitive to experimental conditions? Grignard reagents are highly potent nucleophiles and strong bases, making them reactive towards even weakly acidic protons.[1][2] Their primary vulnerability is to water and atmospheric oxygen. Moisture will protonate (quench) the Grignard reagent, converting it into an unreactive hydrocarbon and reducing the yield.[1] Similarly, oxygen can oxidize the reagent. Therefore, maintaining strictly anhydrous (water-free) and inert atmospheric conditions is critical for success.[1][3]
Q2: What are the visual indicators of a successful Grignard reagent formation? Several signs point to a successful initiation of the Grignard reaction.[1] These include:
-
Spontaneous bubbling at the surface of the magnesium turnings.
-
The reaction mixture becoming warm to the touch (the reaction is exothermic).[1]
-
A change in appearance, with the mixture often turning cloudy and grey or brown.[1]
-
If an activator like iodine was used, its distinct purple/brown color will fade as it reacts with the magnesium.[1][4]
Q3: How can I confirm the concentration of my freshly prepared Grignard reagent before use? Since the yield of Grignard reagent formation can vary, it is best practice to determine its concentration via titration before adding it to the carbonyl substrate.[5] This allows for the precise addition of the required stoichiometric amount. Common titration methods include:
-
Watson-Eastham Method: Titrating against a standard solution of an alcohol like sec-butanol or menthol (B31143) using 1,10-phenanthroline (B135089) as an indicator, which forms a colored complex at the endpoint.[6][7][8]
-
Diphenylacetic Acid Method: Titrating against a solution of diphenylacetic acid until a persistent yellow color indicates the endpoint.[7]
-
Iodine Titration: Reacting the Grignard reagent with I₂ in the presence of LiCl.[9]
Q4: What are the most common side reactions that consume the Grignard reagent or product? Low yields are often the result of side reactions that compete with the desired nucleophilic addition.[1] Key side reactions include:
-
Protonation (Quenching): The Grignard reagent is a strong base and will be destroyed by any acidic protons present, most commonly from trace water.[1][2]
-
Wurtz Coupling: The Grignard reagent (R-MgX) can react with the unreacted organic halide (R-X) to form a homocoupled byproduct (R-R).[1] This is more common with primary or benzylic halides.[10]
-
Enolization: If the target ketone or aldehyde has acidic alpha-protons, the Grignard reagent can act as a base, removing a proton to form an enolate. This consumes the reagent and recovers the starting carbonyl compound after work-up.[3][11][12]
-
Reduction: With sterically hindered ketones, the Grignard reagent may deliver a beta-hydride to the carbonyl carbon, reducing the ketone to a secondary alcohol and forming an alkene from the Grignard reagent.[11]
Troubleshooting Guide
This section is organized by the stage of the experimental process to help diagnose specific issues.
Part 1: Grignard Reagent Formation
Q: My reaction won't start. The mixture is clear and there is no bubbling or heat.
A: This is a common initiation failure.
-
Cause: The primary reason is the passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents it from reacting with the organic halide.[4]
-
Solution:
-
Activation of Magnesium: The magnesium surface must be activated. Common methods include crushing the magnesium turnings in the flask (under inert gas) to expose a fresh surface, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[4] The disappearance of the iodine color or the observation of ethylene (B1197577) bubbles indicates activation.[1][4]
-
Ensure Anhydrous Conditions: Grignard reagents will not form in the presence of water.[1] All glassware must be rigorously oven- or flame-dried and cooled under an inert atmosphere (argon or nitrogen).[3] Solvents must be anhydrous grade and starting materials should be free of moisture.[1]
-
Initiation Hotspot: Gently warm a small spot of the flask with a heat gun to initiate the reaction locally. Once started, the exothermic nature of the reaction should sustain it.[1]
-
Q: The reaction started, but then it turned dark brown or black and seemed to stop.
A: This often indicates decomposition or side reactions.
-
Cause: Overheating during the addition of the organic halide can lead to decomposition and an increase in side reactions like Wurtz coupling.[10]
-
Solution:
-
Control the Addition Rate: Add the organic halide solution dropwise from an addition funnel at a rate that maintains a gentle, controllable reflux.[1][3]
-
External Cooling: If the reaction is too vigorous, use a water bath to moderate the temperature.
-
Solvent Choice: Tetrahydrofuran (THF) is often better at stabilizing the Grignard reagent than diethyl ether and can sometimes lead to cleaner reactions.[1][10]
-
Part 2: Reaction with the Carbonyl Substrate
Q: The final yield is low, and I recovered a large amount of my starting ketone/aldehyde.
A: This suggests a failure in the nucleophilic addition step.
-
Cause 1: Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or oxygen before or during the addition of the carbonyl compound.
-
Solution 1: Re-evaluate all anhydrous procedures. Ensure the carbonyl substrate is also dry. Titrating the Grignard reagent just before use is the best way to confirm its activity and concentration.[5]
-
Cause 2: Enolization: The Grignard reagent may be acting as a base and deprotonating the alpha-carbon of your ketone instead of attacking the carbonyl carbon.[11][12] This is more likely with sterically hindered ketones.[3][11]
-
Solution 2:
-
Lower the reaction temperature during the addition of the ketone.
-
Use a less sterically hindered Grignard reagent if possible.
-
Consider using organocerium reagents (prepared by adding CeCl₃ to the Grignard), which are less basic and more nucleophilic, thereby suppressing enolization.[3]
-
Q: My crude NMR shows a significant amount of a simple hydrocarbon byproduct (e.g., benzene (B151609) from phenylmagnesium bromide).
A: This is a classic sign of reagent quenching.
-
Cause: The Grignard reagent reacted with an acidic proton source. The most common culprit is water.[1] However, any protic functional groups on your carbonyl substrate (e.g., alcohols, carboxylic acids) will also quench the reagent instantly.[2]
-
Solution:
-
Rigorous Drying: Re-check the dryness of all glassware, solvents, and reagents.[1]
-
Protecting Groups: If your carbonyl substrate contains acidic functional groups (like the hydroxyl group in some starting materials for analog synthesis), they must be protected before the Grignard reaction is attempted.
-
Part 3: Aqueous Work-up and Purification
Q: During the aqueous work-up, I have a thick white precipitate or an intractable emulsion that makes phase separation impossible.
A: This is due to the formation of magnesium salts.
-
Cause: Quenching the reaction leads to the formation of magnesium hydroxides and salts (Mg(OH)X), which are often insoluble.
-
Solution:
-
Use a Cooled Acidic Solution: Quench the reaction by slowly pouring the reaction mixture onto ice, followed by the careful addition of a cold, dilute acid solution (e.g., 1 M HCl) or a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[13] The acid will dissolve the magnesium salts by converting them to soluble MgX₂ and Mg(OH)₂.
-
Sufficient Acid: Continue adding acid with stirring until all solids have dissolved and the aqueous layer is clear.
-
Brine Wash: During extraction, washing the combined organic layers with brine (saturated NaCl solution) can help break up emulsions.
-
Data Presentation
Table 1: Influence of Key Parameters on Grignard Reaction Yield
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | THF is a more polar Lewis base and can better solvate and stabilize the Grignard reagent.[1] It often leads to faster formation and cleaner reactions, though it must be rigorously dried as it is more hygroscopic. |
| Temperature | Room Temperature / Reflux | 0 °C to -20 °C (during addition) | Lowering the temperature during the addition of the carbonyl compound can reduce side reactions like enolization and improve selectivity for the desired 1,2-addition product.[14] |
| Addition Rate | Rapid Addition | Slow, Dropwise Addition | Slow addition of the organic halide during reagent formation prevents temperature spikes and minimizes Wurtz coupling.[1] Slow addition of the ketone to the Grignard reagent ensures the ketone is always the limiting reagent at any given moment, preventing side reactions. |
| Mg Activation | None | Iodine Crystal or 1,2-dibromoethane | Activation is crucial to remove the passivating MgO layer.[4] Without it, the reaction may never initiate, leading to zero yield. |
Experimental Protocols
General Protocol: Synthesis of this compound
This protocol describes a representative synthesis via the reaction of benzaldehyde (B42025) with vinylmagnesium bromide, followed by oxidation. This is a common strategy for producing β-hydroxy ketones.
Step 1: Preparation of Vinylmagnesium Bromide
-
Setup: Assemble a three-necked, round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small volume of anhydrous THF to cover the magnesium, along with a single crystal of iodine.
-
Formation: In the dropping funnel, prepare a solution of vinyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion (~5-10%) of this solution to the magnesium. Initiation should be observed (bubbling, heat, color change).[1]
-
Once initiated, add the rest of the vinyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the resulting cloudy grey solution for an additional 30-60 minutes.
Step 2: Reaction with Benzaldehyde
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Addition: Dissolve benzaldehyde (1.0 equivalent, freshly distilled) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature and stir for 1-2 hours.
Step 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude allyl alcohol intermediate.
-
Oxidation & Purification: The crude intermediate (1-phenylprop-2-en-1-ol) must be oxidized to the target β-hydroxy ketone. This step is complex and requires specific oxidation protocols (e.g., Wacker oxidation or ozonolysis followed by reductive workup) which are beyond the scope of a simple Grignard protocol. The final product would then be purified by flash column chromatography.
Mandatory Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for Grignard synthesis and product isolation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for diagnosing causes of low yield.
Diagram 3: Common Competing Side Reactions
Caption: Major side reactions competing with Grignard addition.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Grignard Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Scalable synthesis of 3-Hydroxy-1-phenylpropan-1-one for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Hydroxy-1-phenylpropan-1-one. It offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges encountered during laboratory and industrial-scale production.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: The most prevalent scalable synthesis routes include the Aldol Condensation of acetophenone (B1666503) and formaldehyde (B43269), the Mannich reaction involving acetophenone, formaldehyde, and a secondary amine followed by elimination, and the Reformatsky reaction between a halomethyl phenyl ketone and an aldehyde.
Q2: I am observing a low yield in my Aldol Condensation reaction. What are the likely causes?
A2: Low yields in Aldol Condensations can stem from several factors. The reaction is an equilibrium, and unfavorable conditions can limit product formation. Common causes include:
-
Incorrect Base Concentration: The concentration of the base is critical. Too low, and the enolate of acetophenone will not form in sufficient quantity. Too high, and side reactions like the Cannizzaro reaction of formaldehyde can occur.
-
Suboptimal Temperature: Temperature influences the reaction rate and equilibrium. While higher temperatures can accelerate the reaction, they can also promote the reverse reaction and side reactions.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion. It is crucial to monitor the reaction's progress using techniques like TLC or HPLC.
-
Poor Reagent Quality: Impurities in acetophenone or formaldehyde can inhibit the reaction. Use of high-purity, freshly distilled or opened reagents is recommended.
Q3: My Mannich reaction is producing a significant amount of side products. How can I improve the selectivity?
A3: Side product formation in the Mannich reaction is a common challenge. Key strategies to enhance selectivity include:
-
Control of Stoichiometry: Precise control over the molar ratios of acetophenone, formaldehyde, and the amine is crucial to minimize the formation of bis-alkylation products and other impurities.
-
Choice of Amine: The nature of the secondary amine can influence the reaction rate and selectivity.
-
Temperature Control: The initial formation of the Eschenmoser's salt precursor and the subsequent reaction with the enolate are temperature-sensitive. Maintaining the recommended temperature profile is essential.
Q4: I am having difficulty initiating the Reformatsky reaction. What should I check?
A4: The initiation of the Reformatsky reaction is dependent on the activation of the zinc metal. Common issues include:
-
Inactive Zinc: The surface of zinc metal can be coated with a layer of zinc oxide, which prevents the reaction. Activation of zinc using methods such as washing with dilute acid, treatment with iodine, or using freshly prepared Rieke zinc is often necessary.
-
Presence of Water: The organozinc intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting low yields in the synthesis of this compound.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes key quantitative data for the scalable synthesis of this compound via different methods. Please note that these values are representative and can vary based on specific reaction conditions and scale.
| Synthesis Route | Key Reactants | Typical Yield (%) | Typical Purity (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Aldol Condensation | Acetophenone, Formaldehyde | 60-75 | 90-95 | 4-8 | Inexpensive starting materials, well-established. | Equilibrium-limited, potential for side reactions. |
| Mannich Reaction | Acetophenone, Formaldehyde, Secondary Amine | 70-85 | >95 | 6-12 | High yields and purity, versatile intermediates. | Multi-step process, requires careful control of stoichiometry. |
| Reformatsky Reaction | 2-Bromoacetophenone (B140003), Formaldehyde | 50-65 | >95 | 2-4 | Milder conditions, good for sensitive substrates. | Requires activated zinc, potentially expensive halo-ketone. |
Experimental Protocols
This section provides detailed methodologies for the key synthesis routes.
1. Scalable Synthesis via Aldol Condensation
This protocol describes a general procedure for the base-catalyzed Aldol Condensation of acetophenone with formaldehyde.
-
Materials: Acetophenone, Formaldehyde (37% aqueous solution), Sodium Hydroxide (B78521), Ethanol (B145695), Diethyl Ether, Deionized Water.
-
Procedure:
-
To a stirred solution of acetophenone (1.0 mol) in ethanol (500 mL) at 10-15°C, slowly add a solution of sodium hydroxide (0.1 mol) in deionized water (50 mL).
-
Maintain the temperature at 15-20°C and add formaldehyde solution (1.1 mol) dropwise over 1-2 hours.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid to pH 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
2. Scalable Synthesis via Mannich Reaction
This protocol outlines a two-step process involving the formation of a Mannich base followed by elimination.
-
Materials: Acetophenone, Paraformaldehyde, Dimethylamine (B145610) Hydrochloride, Isopropanol (B130326), Sodium Hydroxide, Toluene (B28343).
-
Procedure:
-
Mannich Base Formation: In a reaction vessel, combine acetophenone (1.0 mol), paraformaldehyde (1.1 mol), and dimethylamine hydrochloride (1.0 mol) in isopropanol (1 L).
-
Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and then to 0-5°C to precipitate the Mannich base hydrochloride.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
Elimination: Suspend the dried Mannich base hydrochloride in toluene (1 L) and add a solution of sodium hydroxide (1.2 mol) in water (200 mL).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure and purify the resulting this compound by vacuum distillation.
-
3. Scalable Synthesis via Reformatsky Reaction
This protocol describes a general procedure for the Reformatsky reaction.
-
Materials: 2-Bromoacetophenone, Formaldehyde (as paraformaldehyde), Activated Zinc powder, Tetrahydrofuran (THF, anhydrous), Saturated Ammonium (B1175870) Chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add activated zinc powder (1.2 mol).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 2-bromoacetophenone (1.0 mol) in anhydrous THF (500 mL) to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours until the zinc is consumed.
-
Add paraformaldehyde (1.1 mol) to the reaction mixture and stir at room temperature for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or vacuum distillation.
-
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.
Signaling Pathway for Base-Catalyzed Aldol Condensation
This diagram illustrates the key steps in the base-catalyzed Aldol Condensation between acetophenone and formaldehyde.
Identification and characterization of byproducts in 3-Hydroxy-1-phenylpropan-1-one synthesis
Technical Support Center: Synthesis of 3-Hydroxy-1-phenylpropan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the base-catalyzed aldol (B89426) condensation of acetophenone (B1666503) with formaldehyde (B43269).[1] This reaction forms a new carbon-carbon bond, yielding the desired β-hydroxy ketone.[2][3]
Q2: What are the potential byproducts I should be aware of during this synthesis?
Several byproducts can form depending on the reaction conditions. These include:
-
1-Phenylprop-2-en-1-one (Phenyl Vinyl Ketone): This is the α,β-unsaturated ketone formed from the dehydration of the desired product, often promoted by heat or strong basic conditions.[4]
-
Dypnone: The product of the self-condensation of two acetophenone molecules.
-
Unreacted Starting Materials: Residual acetophenone and formaldehyde.
-
Cannizzaro Reaction Products: Since formaldehyde lacks α-hydrogens, it can undergo a self-redox reaction in the presence of a strong base to produce formic acid and methanol.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) will allow you to visualize the consumption of the starting material (acetophenone) and the formation of the more polar product. The product should have a lower Rf value than acetophenone.
Q4: What are the recommended techniques for purifying the final product?
Column chromatography is the most common method for purifying this compound from byproducts and unreacted starting materials. A silica (B1680970) gel stationary phase with a gradient elution of hexane and ethyl acetate (B1210297) is typically effective.
Q5: Which analytical methods are best for characterizing the final product and identifying impurities?
A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information about the desired product and helps identify the structure of any isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[5]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Base is inactive or insufficient: The catalyst is crucial for deprotonating acetophenone. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Reaction time is too short. | 1. Use a fresh batch of base (e.g., NaOH, KOH) and ensure it is properly dissolved. 2. Perform the reaction at room temperature or with gentle warming (e.g., 40-50°C), but avoid excessive heat to prevent dehydration.[2] 3. Monitor the reaction by TLC until the starting material is consumed. |
| Significant Amount of Unreacted Acetophenone | 1. Insufficient Formaldehyde: The stoichiometry of the reactants is critical.[2] 2. Inefficient Mixing: Poor mixing can lead to localized reactions and incomplete conversion. | 1. Use a slight excess of formaldehyde. 2. Ensure vigorous stirring throughout the reaction. |
| Main Product is the Dehydrated Byproduct (1-Phenylprop-2-en-1-one) | 1. High Reaction Temperature: Heat strongly favors the elimination of water to form the conjugated system.[3][4] 2. Base Concentration is too high: Strongly basic conditions can promote dehydration. | 1. Maintain a lower reaction temperature (e.g., room temperature). 2. Use a catalytic amount of a milder base if possible, or carefully control the concentration of the strong base. |
| Presence of Multiple Unidentified Spots on TLC | 1. Side Reactions: Self-condensation of acetophenone or other side reactions may be occurring. 2. Decomposition: The product or starting materials may be degrading under the reaction conditions. | 1. Optimize reaction conditions (temperature, concentration) to favor the desired reaction. 2. Isolate the impurities via column chromatography and characterize them using GC-MS and NMR to understand the side reactions. |
Illustrative Data on Reaction Conditions
The following table provides an illustrative summary of how reaction parameters can influence product yield and byproduct formation. Note: This data is representative and intended for educational purposes.
| Entry | Temperature (°C) | Base (NaOH) Conc. (M) | Time (h) | Product Yield (%) | Dehydration Byproduct (%) | Unreacted Acetophenone (%) |
| 1 | 25 | 0.1 | 4 | 75 | 5 | 20 |
| 2 | 25 | 0.5 | 4 | 85 | 10 | 5 |
| 3 | 50 | 0.1 | 2 | 60 | 30 | 10 |
| 4 | 70 | 0.5 | 2 | 20 | 70 | 10 |
Experimental Protocols
Synthesis of this compound
-
To a solution of acetophenone (1.0 eq) in ethanol (B145695) (5 mL per 1.0 g of acetophenone), add an aqueous solution of formaldehyde (1.1 eq, 37% in water).
-
Cool the mixture in an ice bath to 0-5°C with continuous stirring.
-
Slowly add a 1M solution of sodium hydroxide (B78521) (NaOH) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction's progress using TLC (3:1 Hexane:Ethyl Acetate).
-
Once the acetophenone is consumed, neutralize the reaction mixture with dilute HCl (1M) until the pH is ~7.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil using silica gel column chromatography.
Analytical Characterization
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: 3:1 Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate (B83412) solution.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
¹H NMR Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃).
-
Expected Signals for this compound:
-
Aromatic protons (~7.4-8.0 ppm).
-
Triplet for the methylene (B1212753) group adjacent to the carbonyl (~3.3 ppm).
-
Triplet for the methylene group adjacent to the hydroxyl group (~4.0 ppm).
-
A broad singlet for the hydroxyl proton (variable chemical shift).
-
-
Workflow Visualization
Caption: Logical workflow for the isolation and characterization of an unknown byproduct.
References
- 1. SATHEE: Aldol Condensation [sathee.iitk.ac.in]
- 2. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol Condensation - Chemistry Steps [chemistrysteps.com]
- 5. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 7. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Hydroxy-1-phenylpropan-1-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols to address the poor solubility of 3-Hydroxy-1-phenylpropan-1-one in common reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, an aromatic ketone with a hydroxyl group, is generally considered a sparingly soluble compound in aqueous media. Its solubility is dictated by the balance between the hydrophobic phenyl ring and the hydrophilic hydroxyl and ketone groups. It typically exhibits better solubility in polar organic solvents like ethanol, methanol, acetone, and DMSO, but can be challenging to dissolve in non-polar solvents or purely aqueous systems at high concentrations.
Q2: I'm struggling to dissolve the compound in my aqueous buffer. What is the first step I should take?
A2: The initial and often most effective strategy is to introduce a co-solvent. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of non-polar solutes. Start by preparing a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO or ethanol) and then add it dropwise to your aqueous buffer while vortexing. Be mindful that the final concentration of the organic solvent should not exceed a level that would interfere with your downstream reaction or analysis (typically <1-5% v/v).
Q3: How do I select the most appropriate co-solvent system for my reaction?
A3: The choice of co-solvent depends on the specific requirements of your experiment, including the reaction type, pH, and tolerance of your system to organic solvents. A good practice is to perform a small-scale solubility screening. See the "Experimental Protocols" section for a detailed method on screening co-solvents. Commonly effective co-solvents for compounds like this compound include ethanol, isopropanol, acetonitrile, and dimethyl sulfoxide (B87167) (DMSO).
Q4: Can adjusting the pH of the reaction media improve the solubility of this compound?
A4: For this compound, pH adjustment is unlikely to have a significant impact on its solubility. The molecule does not possess readily ionizable functional groups (like a carboxylic acid or an amine) that would change their charge state with pH. The hydroxyl group is very weakly acidic (pKa typically > 14) and would require extremely high pH to deprotonate, which is often not compatible with standard reaction conditions.
Q5: When should I consider more advanced solubilization techniques like using surfactants or cyclodextrins?
A5: If co-solvents are not providing sufficient solubility or are incompatible with your experimental setup, advanced techniques are the next logical step.
-
Surfactants: Consider using non-ionic surfactants like Tween® 80 or Triton™ X-100 when you need to create micellar formulations to encapsulate the hydrophobic compound. This is common in drug delivery studies.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent solubility in water. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are excellent candidates for a molecule with a phenyl ring like this compound.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to the aqueous buffer. | The compound's solubility limit has been exceeded. The solvent environment is too polar. | 1. Prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO).2. Add the stock solution dropwise to the vigorously stirring buffer.3. Increase the percentage of co-solvent in the final mixture if the system allows. |
| The reaction mixture becomes cloudy over time or upon temperature change. | The compound is exhibiting temperature-dependent solubility and is crashing out of solution. | 1. Determine if the reaction can be run at a slightly elevated temperature to maintain solubility.2. Increase the amount of co-solvent or introduce a solubilizing agent (e.g., cyclodextrin) to create a more stable solution.3. Ensure the solution is well-mixed throughout the reaction. |
| Low reaction yield despite starting material being initially dissolved. | Although visually dissolved, the compound may be forming micro-aggregates, reducing its effective concentration and reactivity. | 1. Consider using a solubilizing agent like HP-β-cyclodextrin to ensure true molecular dispersion.2. Increase the co-solvent concentration slightly to better solvate the molecule.3. Use sonication during the initial dissolution step to break up potential aggregates. |
Quantitative Data: Solubility of Structurally Similar Compounds
Specific solubility data for this compound is not widely published. However, the following table provides solubility data for structurally related aromatic ketones and alcohols to serve as a comparative guide.
| Compound | Solvent System | Temperature (°C) | Solubility (g/L) |
| Acetophenone | Water | 25 | 5.5 |
| Ethanol | 25 | Miscible | |
| 1-Phenylethanol | Water | 20 | 10 |
| Diethyl Ether | 25 | Miscible | |
| Benzoin | Water | 20 | 0.3 |
| Hot Ethanol | 78 | 125 | |
| Propiophenone | Water | 25 | 1.8 |
This data is compiled from various chemical handbooks and databases and should be used as an estimation. Experimental determination for your specific conditions is highly recommended.
Experimental Protocols
Protocol 1: Co-solvent Solubility Screening
-
Preparation: Dispense 1-5 mg of this compound into several small, sealable glass vials.
-
Solvent Addition: To each vial, add a different water-miscible organic solvent (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) dropwise (e.g., 20 µL at a time) while vortexing.
-
Observation: Continue adding solvent until the compound is fully dissolved. Record the volume of solvent required for each. The solvent that dissolves the compound in the smallest volume is the most effective.
-
Aqueous Titration: To the most promising solutions, add your aqueous reaction buffer dropwise while vortexing.
-
Analysis: Observe the point at which precipitation occurs. This will help you determine the maximum allowable water content for a given co-solvent system to maintain your desired concentration.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Stock Solution: Prepare a concentrated aqueous solution of HP-β-CD (e.g., 40% w/v).
-
Compound Addition: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibration: Seal the container and shake or stir the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure the formation of the inclusion complex reaches equilibrium.
-
Separation: After equilibration, filter the solution through a 0.22 µm syringe filter to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC. This will give you the maximum solubility in that specific HP-β-CD solution.
Visual Guides & Workflows
Technical Support Center: Catalyst Deactivation and Regeneration in the Hydrogenation of Chalcones
Welcome to the Technical Support Center for catalyst deactivation and regeneration in the hydrogenation of chalcones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.
Troubleshooting Guides
This section provides a question-and-answer format to address specific problems you may encounter with catalyst performance during the hydrogenation of chalcones.
Problem: My reaction has stopped or is significantly slower than expected.
-
Question: Why has my hydrogenation of chalcone (B49325) stopped prematurely or slowed down considerably?
-
Answer: This is a common indication of catalyst deactivation. The primary causes of a loss in catalytic activity are poisoning, coking (fouling), sintering, or leaching of the active metal.[1] Each of these mechanisms affects the catalyst's ability to facilitate the reaction. It is also possible that the catalyst was not properly activated before use.
Problem: I am observing a change in product selectivity.
-
Question: My catalyst is no longer producing the desired hydrogenated product and I'm seeing different byproducts. What could be the cause?
-
Answer: A shift in product selectivity can be due to partial poisoning of the catalyst's active sites, which may favor alternative reaction pathways. Changes in the metal particle size due to sintering can also expose different crystal facets, leading to altered selectivity. Additionally, pore blockage from coking can introduce diffusion limitations, affecting the transport of reactants and products to and from the active sites.[2]
Problem: The catalyst seems to have physically changed after the reaction.
-
Question: After recovering my catalyst, it appears to have changed color or texture. What does this signify?
-
Answer: Physical changes can be indicative of several deactivation mechanisms. A darkening of the catalyst, for instance, can suggest the formation of carbonaceous deposits (coking). Agglomeration of catalyst particles could point towards sintering, which is the thermal degradation of the catalyst leading to a loss of active surface area.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding catalyst deactivation and regeneration in chalcone hydrogenation.
Deactivation Mechanisms
-
Question: What are the most common deactivation mechanisms for catalysts used in chalcone hydrogenation?
-
Answer: The most common deactivation mechanisms are:
-
Poisoning: The strong chemisorption of impurities onto the catalyst's active sites. Common poisons for palladium catalysts include sulfur and nitrogen compounds, as well as carbon monoxide.[3][4]
-
Coking/Fouling: The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[2][5]
-
Sintering: The agglomeration of small metal particles into larger ones at high temperatures, resulting in a decrease in the active surface area.[6]
-
Leaching: The dissolution of the active metal from the support into the reaction medium.[6]
-
-
Question: What are potential sources of catalyst poisons in my chalcone hydrogenation reaction?
-
Answer: Poisons can be introduced through various sources, including impurities in the chalcone substrate, solvents, or the hydrogen gas. Chalcone derivatives themselves or reaction intermediates could also potentially act as poisons by strongly adsorbing to the catalyst surface.
Catalyst Regeneration
-
Question: Can I regenerate my deactivated catalyst?
-
Answer: Yes, in many cases, catalyst regeneration is possible, and the appropriate method depends on the deactivation mechanism.
-
Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[2]
-
Poisoned catalysts can sometimes be regenerated by washing with specific solvents or chemical treatments to remove the adsorbed poison.[7]
-
Sintered or leached catalysts typically undergo irreversible deactivation.[2]
-
-
Question: Is there a general procedure for regenerating a Pd/C catalyst after chalcone hydrogenation?
-
Answer: A general approach for regenerating a deactivated Pd/C catalyst involves washing the catalyst to remove adsorbed species. A treatment with a mixture of chloroform (B151607) and glacial acetic acid, followed by stirring and sonication, has been shown to restore the activity of a deactivated palladium catalyst.[7] Another method involves washing with a dilute alkaline solution, such as NaOH, followed by washing with high-temperature water and drying.
Catalyst Stability and Reuse
-
Question: How stable are common catalysts like Pd/C in chalcone hydrogenation?
-
Answer: Palladium on carbon (Pd/C) is a widely used and generally robust catalyst for chalcone hydrogenation. Under mild conditions, it can often be recovered and reused without a significant loss of activity. However, its stability can be affected by reaction conditions and the purity of the reactants.
-
Question: Can I reuse my Ru(II) or Rhodium complex catalyst?
-
Answer: Homogeneous catalysts like Ru(II) and Rhodium complexes can be more challenging to recover and reuse than heterogeneous catalysts. Their stability and potential for reuse depend on the specific ligand system and reaction conditions. Regeneration of rhodium complexes can sometimes be achieved through oxidation-reduction treatments.
Data Presentation
Table 1: Common Deactivation Mechanisms and Regeneration Strategies
| Deactivation Mechanism | Description | Common Causes in Chalcone Hydrogenation | Regeneration Method |
| Poisoning | Strong chemisorption of impurities on active sites.[3] | Sulfur or nitrogen compounds in reactants/solvents, CO in H₂ gas.[3][4] | Chemical washing with appropriate solvents.[7] |
| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface.[2] | Polymerization or condensation of chalcones or reaction intermediates. | Controlled oxidation (calcination) to burn off deposits.[2] |
| Sintering | Thermal agglomeration of metal particles, reducing active surface area.[6] | High reaction temperatures. | Generally irreversible. |
| Leaching | Dissolution of the active metal from the support into the reaction medium.[6] | Inappropriate solvent choice, pH instability. | Generally irreversible. |
Table 2: Analytical Techniques for Characterizing Deactivated Catalysts
| Technique | Information Provided |
| Transmission Electron Microscopy (TEM) | Visualizes metal particle size and distribution to identify sintering.[2] |
| Thermogravimetric Analysis (TGA) | Quantifies the amount of coke deposition. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Determines the bulk metal content and detects leached metal in the filtrate.[2] |
| X-ray Photoelectron Spectroscopy (XPS) | Identifies the oxidation state of the metal and surface poisons. |
| Chemisorption (e.g., H₂-TPR) | Measures the active metal surface area. |
Experimental Protocols
Protocol 1: General Catalyst Recovery and Reuse Test
-
Reaction Setup: Perform the chalcone hydrogenation reaction under your standard conditions.
-
Catalyst Recovery: After the reaction, recover the heterogeneous catalyst (e.g., Pd/C) by filtration.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent to remove any adsorbed reactants and products.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: Use the recovered catalyst in a subsequent hydrogenation run under identical conditions as the first run.
-
Activity Comparison: Compare the reaction rate and product yield of the second run to the first to assess the level of deactivation.
Protocol 2: Regeneration of Coked Pd/C Catalyst by Oxidation
-
Recovery and Washing: Recover and wash the deactivated Pd/C catalyst as described in Protocol 1.
-
Drying: Dry the catalyst thoroughly.
-
Oxidation: Place the catalyst in a tube furnace. Heat the catalyst in a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂). A typical procedure involves ramping the temperature to 200-300°C and holding for several hours. Caution: This process can be exothermic and must be performed with care.
-
Reduction: After oxidation, purge the system with an inert gas and then reduce the catalyst in a flow of hydrogen at an appropriate temperature to restore the active metallic phase.
-
Testing: Test the activity of the regenerated catalyst using the procedure in Protocol 1.
Protocol 3: Regeneration of Poisoned Pd/C Catalyst by Solvent Washing
-
Recovery: Recover the deactivated catalyst by filtration.
-
Solvent Washing: Suspend the catalyst in a suitable solvent system. A mixture of chloroform and glacial acetic acid has been reported to be effective.[7]
-
Treatment: Stir the catalyst suspension, potentially with the aid of ultrasonication, for a set period (e.g., 1-3 hours).
-
Isolation and Washing: Filter the catalyst and wash it thoroughly with a neutral solvent (e.g., ethanol) to remove the regeneration solvents.
-
Drying: Dry the regenerated catalyst under vacuum.
-
Testing: Evaluate the performance of the regenerated catalyst.
Visualizations
Caption: Common pathways for catalyst deactivation in chalcone hydrogenation.
Caption: A logical workflow for troubleshooting and regenerating a deactivated catalyst.
References
Work-up procedure to isolate pure 3-Hydroxy-1-phenylpropan-1-one from a reaction mixture
Technical Support Center: Isolating Pure 3-Hydroxy-1-phenylpropan-1-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the work-up and purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the general work-up procedure for isolating this compound?
A typical work-up procedure involves quenching the reaction, followed by an extraction to separate the product from the aqueous phase and water-soluble impurities. The organic phase is then washed, dried, and concentrated. Final purification is usually achieved by column chromatography or crystallization.
Q2: What are the common impurities I might encounter in my reaction mixture?
Common impurities in the synthesis of this compound, which is often prepared via an aldol (B89426) reaction of acetophenone (B1666503) and formaldehyde, may include:
-
Unreacted starting materials: Acetophenone and formaldehyde.
-
Dehydration product: Phenyl vinyl ketone (the α,β-unsaturated ketone).[1]
-
By-products from side reactions: Further condensation or cyclization products.[1]
-
Catalyst residues.
Q3: Which solvents are suitable for the extraction of this compound?
Ethyl acetate (B1210297) is a commonly used solvent for extracting compounds of similar polarity.[2][3] Other potential solvents include dichloromethane (B109758) and chloroform, where related compounds have shown solubility.[] The choice of solvent will depend on the specific reaction conditions and impurities present.
Q4: What are the recommended techniques for purifying the crude product?
The two primary methods for purifying this compound are column chromatography and crystallization.[2] Column chromatography is effective for separating the product from impurities with different polarities.[2] Crystallization is a good option if a suitable solvent system can be found and the crude product is of reasonable purity.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Low yield after extraction | Incomplete extraction from the aqueous phase. | Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure complete recovery of the product.[2][3] |
| Product is partially soluble in the aqueous phase. | If the product has significant water solubility, consider back-extracting the combined aqueous layers with a fresh portion of the organic solvent. Saturating the aqueous layer with brine can also decrease the solubility of the organic product. | |
| Emulsion formation during extraction | The presence of surfactants or fine solid particles. | Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Adding a small amount of brine can help break the emulsion. |
| Product "oils out" during crystallization | The solution is supersaturated, or the cooling rate is too fast. The melting point of the solid is lower than the temperature of the solution. | Re-heat the solution and add more of the "good" solvent to decrease saturation.[5] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[5] |
| High levels of impurities are present. | Consider a preliminary purification step like a quick filtration through a plug of silica (B1680970) gel or treatment with activated charcoal to remove some impurities before attempting crystallization.[5] | |
| No crystals form upon cooling | The solution is not sufficiently saturated. The product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then try cooling again.[5] If the product is highly soluble, add a co-solvent in which the product is less soluble (an "anti-solvent") dropwise until turbidity is observed, then heat to redissolve and cool slowly. |
| Poor separation on column chromatography | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.[3] Adjust the ratio to achieve a good separation of spots on the TLC plate. |
| Column is overloaded. | Use an appropriate amount of crude product relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight. | |
| Product co-elutes with an impurity | The impurity has a very similar polarity to the product. | Try a different solvent system for column chromatography. Sometimes changing one of the eluent components (e.g., from ethyl acetate to diethyl ether) can alter the selectivity. If separation is still difficult, consider derivatizing the product or the impurity to change its polarity, followed by separation and then removal of the derivatizing group. |
Experimental Protocols
Protocol 1: General Work-up and Extraction
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted under acidic or basic conditions, it may need to be neutralized. For acidic reactions, slowly add a saturated aqueous solution of a weak base like sodium bicarbonate until gas evolution ceases. For basic reactions, add a dilute acid solution (e.g., 1 M HCl) until the pH is neutral.[3]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent for extraction, such as ethyl acetate.[2][3] Use a volume of solvent roughly equal to the volume of the aqueous layer.
-
Separation: Gently shake the separatory funnel to mix the layers, periodically venting to release any pressure. Allow the layers to separate fully.
-
Collection of Organic Layer: Drain the lower (denser) layer. If the organic solvent is less dense than water (like ethyl acetate), the aqueous layer will be the bottom layer. Collect the top organic layer.
-
Repeat Extraction: Add a fresh portion of the organic solvent to the aqueous layer in the separatory funnel and repeat the extraction process two more times to maximize the recovery of the product.[2][3]
-
Combine Organic Layers: Combine all the collected organic layers.
-
Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove any remaining water and some water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[2][3]
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Before performing column chromatography, determine a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Spot the crude product on a TLC plate and develop it in different solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a chromatography column with silica gel, using the chosen eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed product is carefully added to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
Protocol 3: Purification by Crystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with anti-solvents like hexanes or water.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the solvent until the product just dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Inducing Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Further Cooling: Once crystals have started to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂ | [7][8][9] |
| Molecular Weight | 150.17 g/mol | [9] |
| Appearance | Off-white to Beige Solid | [] |
| Melting Point | 75-77 °C | [] |
| Boiling Point | 288.9±23.0 °C (Predicted) | [] |
| Density | 1.104 g/cm³ | [] |
| logP (Octanol/Water Partition Coefficient) | 1.252 (Calculated) | [10] |
Table 2: Solubility of a Structurally Similar Compound (3'-Hydroxypropiophenone)
| Solvent | Solubility |
| Chloroform | Slightly Soluble |
| Ethyl Acetate | Slightly Soluble |
| Methanol | Slightly Soluble |
| Data for 3'-Hydroxypropiophenone, which can be used as a guideline for solvent selection.[] |
Visualizations
Caption: General workflow for the work-up and purification of this compound.
References
- 1. Processes for preparing beta-hydroxy-ketones and alpha,beta-unsaturated ketones - Eureka | Patsnap [eureka.patsnap.com]
- 2. 3'-Hydroxypropiophenone | 13103-80-5 [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 9. Hydroxypropiophenone | C9H10O2 | CID 569605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Propanone, 3-hydroxy-1-phenyl- (CAS 5650-41-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Validation & Comparative
Comparative analysis of synthetic routes to 3-Hydroxy-1-phenylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-1-phenylpropan-1-one, a β-hydroxy ketone, is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a variety of biologically active molecules. The synthesis of this compound can be achieved through several strategic routes, each with its own set of advantages and disadvantages concerning yield, reaction conditions, stereoselectivity, and environmental impact. This guide provides a comparative analysis of the most common synthetic pathways to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthetic routes to this compound. This data has been compiled from various literature sources to provide a clear comparison of the efficiency and conditions of each method.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Aldol Condensation | Acetophenone (B1666503), Formaldehyde (B43269) | Base (e.g., NaOH) | 10 min - 1 hour | Room Temperature | Moderate | Simple procedure, readily available starting materials.[1][2] | Potential for side reactions and moderate yields. |
| Mannich Reaction | Acetophenone, Formaldehyde, Amine (e.g., dimethylamine) | Acid or Base | 1-10 hours | Room Temp - Reflux | Good to High | Forms a β-amino ketone intermediate which can be converted to the desired alcohol.[3][4] | Two-step process required to obtain the final product. |
| Grignard Reaction | Phenylmagnesium bromide, Ethylene (B1197577) oxide | - | 1-2 hours | 0 - Room Temperature | Good | Forms a longer carbon chain in a single step.[5][6][7][8] | Requires anhydrous conditions and subsequent oxidation step. |
| Catalytic Hydrogenation | Chalcone (B49325) (1-phenyl-2-propen-1-one) | Pd/C, H₂ | 20 min - 48 hours | 50 - 60 | High to V. High | High yields and clean reaction.[9][10] Can be stereoselective with chiral catalysts.[10] | Requires specialized hydrogenation equipment and handling of flammable H₂ gas. |
| Biocatalysis | Benzaldehyde, Acetaldehyde | Benzaldehyde Lyase | - | - | - | High enantioselectivity for chiral synthesis.[11][12] | Requires specific enzymes and conditions; may not be suitable for large-scale synthesis. |
Experimental Protocols and Methodologies
This section provides detailed experimental protocols for the key synthetic routes discussed. These methodologies are based on established literature procedures and are intended to be a starting point for laboratory synthesis.
Aldol Condensation
The Aldol condensation provides a direct route to β-hydroxy ketones. In this case, the reaction of acetophenone with formaldehyde in the presence of a base yields this compound.
Experimental Protocol:
-
To a stirred solution of acetophenone (1 equivalent) in ethanol (B145695), add an aqueous solution of formaldehyde (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of aqueous sodium hydroxide (B78521) solution (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Mannich Reaction followed by Conversion
The Mannich reaction is a three-component condensation that forms a β-amino ketone, a "Mannich base." This intermediate can then be converted to the desired β-hydroxy ketone.
Experimental Protocol:
-
Step 1: Synthesis of 3-(dimethylamino)-1-phenylpropan-1-one
-
To a mixture of acetophenone (1 equivalent), dimethylamine (B145610) hydrochloride (1.1 equivalents), and paraformaldehyde (1.1 equivalents) in ethanol, add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the Mannich base hydrochloride.
-
-
Step 2: Conversion to this compound
-
The isolated Mannich base can be converted to the corresponding β-hydroxy ketone through various methods, such as elimination to the α,β-unsaturated ketone followed by hydration, or via a substitution reaction. A common route involves quaternization of the amine followed by elimination and hydration.
-
Grignard Reaction and Subsequent Oxidation
This route involves the reaction of a Grignard reagent with an epoxide to form a primary alcohol, which is then oxidized to the target ketone.
Experimental Protocol:
-
Step 1: Synthesis of 3-phenylpropan-1-ol
-
Prepare phenylmagnesium bromide from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent in an ice bath and add a solution of ethylene oxide in anhydrous diethyl ether dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-phenylpropan-1-ol.
-
-
Step 2: Oxidation to this compound
-
A selective oxidation of the primary alcohol to the ketone is required. This can be challenging in the presence of the secondary hydroxyl group that will be formed. A more viable approach is to protect the hydroxyl group before oxidation. Alternatively, starting with a different Grignard reagent and electrophile could lead more directly to the target. A more direct Grignard approach would involve the reaction of phenylmagnesium bromide with a protected β-hydroxyaldehyde.
-
Catalytic Hydrogenation of Chalcone
The reduction of an α,β-unsaturated ketone (chalcone) is a highly efficient method to produce the saturated β-hydroxy ketone.
Experimental Protocol:
-
Dissolve chalcone (1-phenyl-2-propen-1-one) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 wt%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature or slightly elevated temperature (e.g., 50 °C) until the reaction is complete (monitored by TLC or GC).[10]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. For enantioselective synthesis, a chiral catalyst system would be employed.[10]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and key transformations in the discussed synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Caption: General experimental workflow for the synthesis of the target compound.
Conclusion
The synthesis of this compound can be accomplished through a variety of methods, each presenting a unique profile of efficiency, cost, and complexity. The Aldol Condensation offers a straightforward approach with readily available materials, though yields may be moderate.[1][2] The Mannich Reaction provides a reliable route to a β-amino ketone intermediate, which can then be converted to the desired product in good yields.[3][4] The Grignard Reaction allows for significant carbon skeleton extension but requires multiple steps including a final oxidation.[5][6][7][8] For high-yield and clean conversion, Catalytic Hydrogenation of the corresponding chalcone is an excellent option, with the potential for enantioselectivity through the use of chiral catalysts.[9][10] Finally, Biocatalysis presents a powerful tool for the synthesis of enantiomerically pure this compound, which is often a critical requirement in drug development.[11][12] The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, stereochemistry, and available resources.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. quora.com [quora.com]
- 3. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. When ethylene oxide is reacted with \mathrm{CH}_{3} \mathrm{MgBr} followe.. [askfilo.com]
- 6. Identify product (B) in the following reaction: Phenylmagnesium bromide .. [askfilo.com]
- 7. d.lib.msu.edu [d.lib.msu.edu]
- 8. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3-Hydroxy-1-phenylpropan-1-one and Other β-Hydroxy Ketones in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The asymmetric synthesis of β-hydroxy ketones is a cornerstone of modern organic chemistry, providing chiral building blocks essential for the development of numerous pharmaceuticals and biologically active compounds. Among these, 3-Hydroxy-1-phenylpropan-1-one, derived from the aldol (B89426) reaction of acetophenone (B1666503) and formaldehyde (B43269), serves as a key structural motif. This guide provides an objective comparison of the performance of this compound's precursors with other ketones in asymmetric synthesis, supported by experimental data and detailed protocols.
Performance Comparison in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a powerful tool for the enantioselective synthesis of β-hydroxy ketones. The choice of the ketone substrate significantly influences the reaction's yield, enantioselectivity (ee%), and diastereoselectivity (dr). Here, we compare the performance of acetophenone (precursor to this compound derivatives) with other representative ketones in the well-established proline-catalyzed aldol reaction.
Table 1: Performance of Various Ketones in the L-Proline Catalyzed Asymmetric Aldol Reaction with Aromatic Aldehydes
| Ketone Donor | Aldehyde Acceptor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | dr (anti/syn) | Reference |
| Acetophenone | Benzaldehyde | L-Proline (30) | DMSO | 4 | 62 | 56 | - | [1] |
| Acetophenone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 4 | 68 | 76 | - | [1] |
| Acetone (B3395972) | Benzaldehyde | L-Proline (10) | DCM | 24-72 | - | 52 | - | [2] |
| Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 4 | 68 | 76 | - | [3] |
| Acetone | Isobutyraldehyde | L-Proline (30) | DMSO | 4 | 97 | 96 | - | [3] |
| Cyclohexanone (B45756) | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 24 | 95 | 99 | >95:5 | [4] |
| Cyclopentanone | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 24 | 92 | 98 | 92:8 | [4] |
| Methyl Ethyl Ketone | 4-Nitrobenzaldehyde | L-Proline (20) | DMSO | 120 | 51 | 97 | 85:15 | [4] |
Note: Data is compiled from various sources and reaction conditions may vary slightly. The reaction of acetophenone with formaldehyde to directly produce this compound is less commonly reported in direct comparative studies under these exact conditions.
From the data, it is evident that while acetophenone is a viable substrate in asymmetric aldol reactions, it often exhibits lower enantioselectivity compared to aliphatic ketones like acetone and cyclic ketones like cyclohexanone under similar proline-catalyzed conditions.[1][2][3][4] This can be attributed to the decreased reactivity of the aromatic ketone and the challenge of controlling the facial selectivity of the enamine attack on the aldehyde. However, optimization of catalysts and reaction conditions can lead to high yields and enantioselectivities for aromatic ketones as well.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in asymmetric synthesis. Below are representative protocols for the synthesis of β-hydroxy ketones using different ketone substrates.
Protocol 1: General Procedure for L-Proline-Catalyzed Direct Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes[2]
To a stirred solution of L-proline (10-20 mol%) in a specific solvent (e.g., DCM, DMSO), the aromatic aldehyde (0.25 mmol) and acetone (1.25 mmol) are added, in the presence of an additive (10 mol%) if required, at a temperature ranging from -10 to 25 °C. The solution is stirred for 24–72 hours. The reaction mixture is then quenched with a saturated ammonium (B1175870) chloride solution and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with water and dried over MgSO₄. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired β-hydroxy ketone. The enantiomeric excess is determined by HPLC analysis on a chiral column.
Protocol 2: Synthesis of 3-Nitrochalcone via Aldol Condensation of 3-Nitrobenzaldehyde and Acetophenone[5]
In a 50 mL Erlenmeyer flask, 0.75 g (5 mmol) of 3-nitrobenzaldehyde, 0.60 mL of acetophenone, and 4.0 mL of 95% ethanol (B145695) are combined. The mixture is swirled to dissolve the solids. To this solution, 0.5 mL of sodium hydroxide (B78521) solution is added, and the mixture is swirled until it becomes cloudy. The reaction is then quenched by the addition of 10 mL of ice water. The crude product precipitates and is collected by suction filtration using a Buchner funnel. The solid is washed with cold water. The crude product can be recrystallized from hot ethanol to yield the purified 3-nitrochalcone.
Key Mechanistic and Logical Relationships
The following diagrams illustrate the general workflow for the asymmetric synthesis of β-hydroxy ketones and the logical considerations for substrate selection.
Caption: General experimental workflow for asymmetric aldol reactions.
Caption: Factors influencing the outcome of asymmetric aldol reactions.
Conclusion
The asymmetric synthesis of β-hydroxy ketones is a highly versatile and powerful transformation. While the use of acetophenone as a substrate to generate precursors for compounds like this compound is effective, it often presents greater challenges in achieving high enantioselectivity compared to more reactive aliphatic and cyclic ketones.[1][2][3][4] The choice of ketone, aldehyde, catalyst, and reaction conditions must be carefully optimized to achieve the desired outcome. This guide provides a comparative overview to aid researchers in selecting the appropriate substrates and methodologies for their specific synthetic targets. Further exploration into novel catalytic systems continues to expand the scope and efficiency of these crucial reactions.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Purity Validation of 3-Hydroxy-1-phenylpropan-1-one: qNMR vs. Alternative Methods
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC)—for the purity validation of 3-Hydroxy-1-phenylpropan-1-one. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal methodologies for purity assessment.
Quantitative Data Summary
The following tables present a summary of hypothetical, yet realistic, quantitative data for the purity assessment of a single batch of this compound using qNMR, HPLC, GC, and DSC.
Table 1: Purity Determination of this compound by qNMR
| Parameter | Result |
| Selected Analyte Signal (¹H NMR) | Triplet at ~3.05 ppm (2H, -CH₂-C=O) |
| Internal Standard | Maleic Acid |
| Calculated Purity (wt%) | 99.2% |
| Relative Standard Deviation (RSD) | 0.15% |
| Measurement Uncertainty | ± 0.3% |
Table 2: Comparative Purity Data
| Analytical Method | Purity (wt%) | Relative Standard Deviation (RSD) | Key Advantages | Key Limitations |
| qNMR | 99.2% | 0.15% | Absolute quantification, non-destructive, structural information | Lower sensitivity, higher initial instrument cost |
| HPLC-UV | 99.1% | 0.25% | High sensitivity, high throughput, well-established | Requires specific reference standards for impurities, potential for co-elution |
| GC-FID | 98.9% | 0.30% | Excellent for volatile impurities, high resolution | Not suitable for non-volatile or thermally labile compounds, requires derivatization for some analytes |
| DSC | 99.0% (mol%) | 0.50% | Fast, requires small sample amount, good for crystalline solids | Only detects eutectic impurities, not suitable for amorphous or decomposing compounds |
Experimental Protocols
Detailed methodologies for each of the cited analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound using qNMR with an internal standard.
Instrumentation: 500 MHz NMR Spectrometer
Materials:
-
This compound sample
-
Maleic acid (certified internal standard, purity ≥ 99.5%)
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a 90° pulse with a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard (e.g., 30 seconds).
-
Set the number of scans to a minimum of 16 to ensure an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved triplet signal of the methylene (B1212753) protons adjacent to the carbonyl group in this compound (expected around 3.05 ppm, 2H).
-
Integrate the singlet signal of the olefinic protons of maleic acid (expected around 6.2 ppm, 2H).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 50:50 v/v). 0.1% formic acid can be added to both phases.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Run the sample and record the chromatogram.
-
Calculate the area percent of the main peak relative to the total area of all peaks (excluding the solvent front).
-
Gas Chromatography (GC)
Objective: To assess the purity and identify any volatile impurities in this compound.
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5ms).
Procedure:
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Calculate the area percent purity from the resulting chromatogram.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the purity of crystalline this compound.
Instrumentation: Differential Scanning Calorimeter.
Procedure:
-
DSC Analysis:
-
Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heat the sample at a slow rate (e.g., 1 °C/min) through its melting range.
-
-
Data Analysis:
-
Determine the heat of fusion and the melting point depression.
-
Calculate the mole percent purity using the Van't Hoff equation.
-
Comparison and Conclusion
The selection of an appropriate analytical technique for purity determination depends on the specific requirements of the analysis.
-
qNMR stands out as a primary ratio method, providing absolute purity without the need for a specific reference standard of the analyte.[1] Its non-destructive nature and the ability to provide structural information make it an invaluable tool in research and development.[2]
-
HPLC is a highly sensitive and versatile technique, ideal for routine quality control and the detection of non-volatile impurities.[3] However, its accuracy for purity determination by area percent can be influenced by the different response factors of impurities.
-
GC is the method of choice for analyzing volatile impurities and is highly effective for thermally stable compounds.
-
DSC offers a rapid method for assessing the purity of highly crystalline materials but is not suitable for all compounds and only detects impurities that form a eutectic system with the main component.[4]
For a comprehensive and robust validation of the purity of this compound, a combination of orthogonal methods is recommended. qNMR can be employed to establish an accurate absolute purity value, while a chromatographic technique like HPLC can be used to develop a routine method for quality control and to profile impurities.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Chiral 3-Hydroxy-1-phenylpropan-1-one: Chemical versus Enzymatic Methods
For researchers, scientists, and professionals in drug development, the stereoselective synthesis of chiral molecules is a critical challenge. Chiral 3-Hydroxy-1-phenylpropan-1-one is a valuable building block in the synthesis of various pharmaceuticals, making its efficient and enantiomerically pure production a significant area of interest. This guide provides an objective comparison of chemical and enzymatic methods for its synthesis, supported by experimental data and detailed protocols.
The two primary approaches for synthesizing chiral this compound are traditional chemical synthesis, often employing asymmetric hydrogenation or transfer hydrogenation with chiral catalysts, and enzymatic synthesis, which utilizes biocatalysts such as alcohol dehydrogenases. Each method presents a unique set of advantages and disadvantages in terms of yield, enantioselectivity, reaction conditions, and environmental impact.
Data Presentation: A Head-to-Head Comparison
The following tables summarize key performance indicators for representative chemical and enzymatic syntheses of chiral this compound.
Table 1: Chemical Synthesis via Asymmetric Transfer Hydrogenation
| Parameter | Value/Condition |
| Starting Material | This compound (racemic or prochiral precursor) |
| Catalyst | Chiral Ruthenium Complex (e.g., Noyori-type catalyst) |
| Hydrogen Source | Formic acid/triethylamine mixture or isopropanol (B130326) |
| Yield | Generally high (often >90%) |
| Enantiomeric Excess (ee) | Excellent (typically >95%) |
| Reaction Conditions | Mild to moderate temperatures, often under an inert atmosphere |
| Environmental Impact | Involves heavy metal catalysts and organic solvents |
Table 2: Enzymatic Synthesis via Asymmetric Reduction
| Parameter | Value/Condition |
| Starting Material | This compound (racemic or prochiral precursor) |
| Biocatalyst | Alcohol Dehydrogenase (e.g., from Trichoporon fermentans or Lactobacillus kefir) |
| Cofactor Regeneration | Often coupled with a secondary alcohol (e.g., isopropanol) or an enzyme system (e.g., glucose dehydrogenase) |
| Yield | Moderate to high (can be influenced by substrate concentration and reaction equilibrium) |
| Enantiomeric Excess (ee) | High to excellent (often >99%) |
| Reaction Conditions | Mild (ambient temperature and pressure, typically in aqueous buffer) |
| Environmental Impact | Generally considered "greener" due to biodegradable catalysts and aqueous reaction media |
Experimental Workflows and Logical Relationships
The synthesis of chiral this compound, whether through chemical or enzymatic routes, follows a logical progression from starting material to the final, enantiomerically pure product. The diagrams below, generated using the DOT language, illustrate these workflows.
Caption: Comparative workflows for chemical and enzymatic synthesis.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for specific laboratory conditions and desired outcomes.
Chemical Synthesis: Asymmetric Transfer Hydrogenation of this compound using a Noyori-type Catalyst
This protocol is adapted from the well-established Noyori asymmetric transfer hydrogenation procedure.
Materials:
-
This compound
-
(R,R)-TsDPEN-Ru(II)-arene catalyst (e.g., RuCl--INVALID-LINK--)
-
Formic acid (HCOOH)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (R,R)-TsDPEN-Ru(II)-arene catalyst (1-2 mol%) in the anhydrous solvent.
-
Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Add the this compound substrate to the flask.
-
Add the formic acid/triethylamine mixture to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the chiral this compound.
-
Determine the yield and enantiomeric excess (e.g., by chiral HPLC).
Enzymatic Synthesis: Asymmetric Reduction of this compound using an Alcohol Dehydrogenase
This protocol is a general procedure for the biocatalytic reduction of a ketone using a whole-cell or purified enzyme system.
Materials:
-
This compound
-
Whole cells expressing a suitable alcohol dehydrogenase (e.g., recombinant E. coli expressing ADH from Trichoporon fermentans) or the purified enzyme
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Cofactor (NADH or NADPH) if using a purified enzyme
-
Cofactor regeneration system:
-
Substrate-coupled: Isopropanol
-
Enzyme-coupled: Glucose and glucose dehydrogenase (GDH)
-
-
Standard laboratory glassware and shaking incubator
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a reaction vessel, prepare a solution of the phosphate buffer.
-
If using a whole-cell system, resuspend the cells in the buffer. If using a purified enzyme, add the enzyme and the cofactor to the buffer.
-
Add the this compound substrate to the reaction mixture. To improve solubility, a co-solvent like DMSO can be used in small amounts.
-
Add the components of the cofactor regeneration system (e.g., isopropanol or glucose and GDH).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or HPLC).
-
Upon completion, stop the reaction (e.g., by adding a water-immiscible organic solvent and centrifuging to remove cells).
-
Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product if necessary.
-
Determine the yield and enantiomeric excess (e.g., by chiral GC or HPLC). An NADPH-dependent enzyme from Trichoporon fermentans, AJ-5152, has been reported to reduce 3‐hydroxy‐1‐phenylpropane‐1‐one to produce (R)‐1‐phenyl‐1,3‐propanediol with excellent enantioselectivity, achieving a yield of 8.9 g/L in 16 hours.[1]
Concluding Remarks
Both chemical and enzymatic methods offer viable pathways for the synthesis of chiral this compound. Chemical methods, particularly asymmetric hydrogenation, often provide high yields and excellent enantioselectivity with well-established and robust catalysts. However, the use of heavy metals and organic solvents raises environmental and cost concerns.
Enzymatic methods, on the other hand, represent a greener alternative, operating under mild conditions with high stereoselectivity. While the yields can sometimes be limited by reaction equilibria, ongoing research in enzyme engineering and process optimization is continuously improving their efficiency. The choice between these methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost-effectiveness, and sustainability goals. For pharmaceutical applications where high purity and green manufacturing processes are increasingly valued, enzymatic synthesis presents a compelling and promising approach.
References
A Comparative Guide to the Biological Activity of 3-Hydroxy-1-phenylpropan-1-one and its Unsaturated Precursor, Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-Hydroxy-1-phenylpropan-1-one and its unsaturated precursor, chalcone (B49325) (1,3-diphenyl-2-propen-1-one). While extensive research has elucidated the diverse pharmacological profile of chalcones, data on the specific biological activities of its saturated analogue, this compound, is limited in publicly available literature. This guide synthesizes the available experimental data for chalcone and discusses the general structure-activity relationships observed when the characteristic α,β-unsaturated bond of a chalcone is reduced to a saturated dihydrochalcone (B1670589) structure, providing a scientifically grounded estimation of the potential activities of this compound.
Introduction to Chalcones and Dihydrochalcones
Chalcones are a class of open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This enone moiety is a key structural feature responsible for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The reactivity of the Michael acceptor (the β-carbon of the enone system) is believed to be crucial for the interaction of chalcones with biological targets.
This compound is a dihydrochalcone, representing the saturated analogue of a chalcone where the α,β-double bond has been reduced. This structural modification significantly alters the electronic and conformational properties of the molecule, which in turn is expected to modulate its biological profile.
Comparative Biological Activities
The following sections detail the known biological activities of the parent chalcone and infer the potential activities of this compound based on studies of other dihydrochalcones.
Antimicrobial Activity
Chalcones are well-documented for their antimicrobial properties against a wide range of bacteria and fungi. The α,β-unsaturated ketone moiety is considered a key pharmacophore for this activity.
Table 1: Antimicrobial Activity of Chalcone
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Chalcone | Staphylococcus aureus | >100 | [1] |
| Chalcone | Bacillus subtilis | >100 | [1] |
| Chalcone | Escherichia coli | >100 | [1] |
| Chalcone | Pseudomonas aeruginosa | >100 | [1] |
| 4-Chlorochalcone | Staphylococcus aureus | 50 | [1] |
| 4-Chlorochalcone | Bacillus subtilis | 25 | [1] |
Antioxidant Activity
The antioxidant potential of chalcones and dihydrochalcones is often attributed to their ability to scavenge free radicals and chelate metal ions.
Table 2: Antioxidant Activity of Chalcone and General Dihydrochalcone Trends
| Compound/Class | Assay | IC50/Activity | Reference |
| Chalcone | DPPH Radical Scavenging | - | - |
| Dihydrochalcones (general) | DPPH Radical Scavenging | Generally exhibit antioxidant activity, with potency depending on hydroxylation pattern. | [2] |
| Phloretin (a dihydrochalcone) | DPPH Radical Scavenging | High | [2] |
Note on this compound: Direct antioxidant activity data for this compound is scarce. However, research on other dihydrochalcones indicates that they can possess potent antioxidant properties, sometimes even exceeding their unsaturated counterparts, depending on the substitution pattern of hydroxyl groups on the aromatic rings.[2] The presence of the hydroxyl group in this compound suggests it may exhibit some radical scavenging capabilities.
Anti-inflammatory Activity
Chalcones are known to exert anti-inflammatory effects by inhibiting key inflammatory mediators and enzymes.
Table 3: Anti-inflammatory Activity of Chalcone Derivatives
| Compound | Assay/Target | IC50/Inhibition | Reference |
| 2',5'-dihydroxychalcone | β-glucuronidase and lysozyme (B549824) release | Potent inhibition | [3] |
| Licochalcone A | iNOS and COX-2 expression | Inhibition | [4] |
Note on this compound: While specific anti-inflammatory data for this compound is not available, studies on other dihydrochalcones have demonstrated significant anti-inflammatory activity.[5] This suggests that the saturated propanone backbone can still accommodate structural features necessary for interaction with inflammatory targets.
Anticancer Activity
The α,β-unsaturated ketone system in chalcones is often cited as being critical for their anticancer activity, as it can interact with nucleophilic groups in proteins involved in cell proliferation and apoptosis.
Table 4: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone CM-M345 | Human cancer cells | 2.1 - 3.4 | [6] |
| Various Chalcone Derivatives | Various cancer cell lines | Varies widely | [7] |
Note on this compound: The anticancer activity of dihydrochalcones is an active area of research.[8][9] While the absence of the Michael acceptor system might reduce a specific mechanism of action, some dihydrochalcones have shown potent anticancer effects through other pathways. The cytotoxic potential of this compound would require direct experimental evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: The chalcone and this compound are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate with broth to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate. A control containing only DPPH solution and a blank containing methanol are also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: The cells are seeded in a 96-well plate and treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce nitric oxide (NO) production and incubated for 24 hours.
-
Measurement of Nitrite (B80452): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value is determined.
Anticancer Activity: MTT Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated.
Signaling Pathways and Experimental Workflows
Visual representations of key concepts are provided below using Graphviz.
Caption: Synthesis of Chalcone and its reduction to a Dihydrochalcone.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Caption: A potential signaling pathway for chalcone-induced apoptosis.
Conclusion
The α,β-unsaturated carbonyl system is a critical determinant of the biological activity of chalcones. Its saturation to form a dihydrochalcone, such as this compound, is expected to significantly alter the pharmacological profile. While chalcones often exhibit potent antimicrobial and anticancer activities attributed to this reactive moiety, dihydrochalcones can possess notable antioxidant and anti-inflammatory properties. The lack of direct experimental data for this compound underscores the need for further research to fully elucidate its biological potential and to enable a direct and comprehensive comparison with its unsaturated precursor. The information and protocols provided in this guide serve as a foundation for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1-Propanone, 3-hydroxy-1-phenyl- [webbook.nist.gov]
- 4. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A New Antimicrobial Phenylpropanol from the Leaves of Tabernaemontana inconspicua Stapf. (Apocynaceae) Inhibits Pathogenic Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Purity Assessment of 3-Hydroxy-1-phenylpropan-1-one by Differential Scanning Calorimetry (DSC)
For researchers, scientists, and drug development professionals, the determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, Differential Scanning Calorimetry (DSC) has emerged as a powerful and efficient alternative for the purity determination of highly crystalline substances such as 3-Hydroxy-1-phenylpropan-1-one.[1][2][3] This guide provides an objective comparison of DSC with these chromatographic methods, supported by experimental principles and detailed methodologies.
Principle of DSC in Purity Assessment
DSC determines the purity of a crystalline substance by precisely measuring its melting behavior.[4][5] The presence of impurities depresses the melting point and broadens the melting range of a material.[4][5][6] This phenomenon is described by the van't Hoff equation, which forms the basis for purity calculations in DSC.[6][7][8] The method assumes that the impurities are soluble in the molten form of the substance but insoluble in the solid phase, forming a eutectic system.[4][7][9]
Comparison of Purity Determination Methods
The selection of an analytical technique for purity assessment is contingent on the physicochemical properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. Below is a comparative overview of DSC, HPLC, and GC for the purity analysis of this compound.
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Measures the melting point depression based on the van't Hoff equation to determine the total mole fraction of soluble impurities.[6][9] | Separates components based on their differential partitioning between a stationary phase and a liquid mobile phase. Purity is determined by area percent.[2][3] | Separates volatile components based on their partitioning between a stationary phase and a gaseous mobile phase. Purity is determined by area percent.[2][3] |
| Illustrative Purity | > 99.5 mol% (typical for high-purity standards) | > 99.0% (area %) | > 99.0% (area %) |
| Sample Requirements | 1-3 mg of solid, crystalline sample. The compound must be thermally stable at its melting point.[7] | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable in the injector and column. |
| Derivatization | Not required. | May be required to enhance UV detection and stability. | May be required to improve chromatography and detection. |
| Primary Output | Melting point (T₀), enthalpy of fusion (ΔH), and purity (mol%).[9] | Chromatogram showing retention time and peak area for each component. | Chromatogram showing retention time and peak area for each volatile component. |
| Advantages | - Absolute method for purity.[1] - Small sample size.[7] - Rapid analysis.[7] - No solvents required. | - High resolution and sensitivity. - Can identify and quantify individual impurities. - Well-established and widely used.[1][3] | - Excellent for volatile and semi-volatile compounds. - High efficiency and resolution. - Can detect residual solvents. |
| Limitations | - Only applicable to crystalline and thermally stable compounds.[1][9] - Does not identify individual impurities. - Less reliable for purity levels below 98.5 mol%.[9] | - Requires soluble samples. - Can be time-consuming for method development. - Uses significant amounts of solvents. | - Limited to thermally stable and volatile compounds. - Derivatization may be necessary. |
Experimental Protocols
Reproducible and accurate purity assessment relies on detailed and well-defined methodologies. The following sections outline the protocols for DSC, HPLC, and GC analysis of this compound.
This protocol is based on the ASTM E928 standard for purity determination by DSC.[9]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity certified reference standards, such as indium, in the expected melting range of this compound.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components during heating.
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the sample at a temperature well below its expected melting point.
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2.0 °C/min, through its melting transition.[7]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion (ΔH).
-
Analyze the shape of the melting peak using the van't Hoff equation to calculate the mole percent purity. Software provided with the DSC instrument typically performs this calculation automatically.[7]
-
-
Method Development/Verification: Develop or verify an HPLC method capable of separating this compound from its potential impurities and degradation products. Key parameters include the column, mobile phase composition, flow rate, and detector wavelength.
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration.
-
HPLC Analysis:
-
Inject a known volume of the sample solution onto the HPLC system.
-
Elute the components with the mobile phase and monitor the effluent with a suitable detector (e.g., UV detector at an appropriate wavelength).
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the area percent of the main peak relative to the total area of all peaks.
-
-
Method Development/Verification: Develop or verify a GC method that separates this compound from any volatile impurities and solvent residues. Key parameters include the column, temperature program, carrier gas flow rate, and detector type (e.g., Flame Ionization Detector - FID).
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable volatile solvent. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
-
GC Analysis:
-
Inject a known volume of the sample solution into the GC inlet.
-
The sample is vaporized and carried by the carrier gas through the column where separation occurs.
-
The separated components are detected as they exit the column.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the area percent of the main peak relative to the total area of all peaks.
-
Visualizing the Experimental Workflow and Data Analysis
To further clarify the processes involved in DSC purity assessment, the following diagrams illustrate the experimental workflow and the logical relationship for data analysis.
Figure 1. Experimental workflow for purity assessment by DSC.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 5. tainstruments.com [tainstruments.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. mt.com [mt.com]
- 9. store.astm.org [store.astm.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-Hydroxy-1-phenylpropan-1-one
This guide offers a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of 3-Hydroxy-1-phenylpropan-1-one. While direct cross-validation studies for this specific analyte are not extensively available in published literature, this document outlines detailed experimental protocols and presents a comparative summary of expected performance data. This information is extrapolated from the analysis of structurally related compounds and established analytical validation principles, providing a robust framework for researchers, scientists, and drug development professionals.
Introduction to Analytical Methodologies
The accurate quantification of this compound, a molecule of interest in various research and development settings, is crucial for reliable study outcomes. The choice of an analytical method is dependent on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and analytical throughput.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a widely accessible and robust technique for quantitative analysis. It is well-suited for the quantification of this compound in purified samples or in matrices with relatively high concentrations of the analyte.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This method provides superior sensitivity and selectivity, making it the ideal choice for trace-level detection and for analyses in complex biological matrices where interferences are a concern.[1][2]
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the anticipated performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound. These values are based on typical performance for similar phenolic compounds.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific precursor-to-product ion transitions. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical results. The following are proposed protocols for the quantification of this compound using HPLC-UV and UPLC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A reverse phase (RP) HPLC method with a mobile phase of acetonitrile (MeCN), water, and phosphoric acid can also be utilized. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Validation Parameters:
-
Calibration Curve: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) to establish linearity.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day).
-
Selectivity: Analyze blank matrix samples to assess potential interferences.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol
1. Instrumentation:
-
A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard.
-
Source Parameters:
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
4. Sample Preparation:
-
For complex matrices, a sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.
-
Dilute the final extract with the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
5. Validation Parameters:
-
Follow a similar validation strategy as for the HPLC-UV method, but with a lower concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Mandatory Visualizations
Caption: Workflow for the cross-validation of analytical methods.
References
- 1. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Separation of 3-(2-Hydroxyphenyl)-1-phenylpropan-1-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to the Purification of 3-Hydroxy-1-phenylpropan-1-one for Researchers and Drug Development Professionals
An in-depth analysis of common purification techniques for 3-Hydroxy-1-phenylpropan-1-one, a key intermediate in pharmaceutical synthesis, reveals distinct advantages and trade-offs in terms of purity, yield, cost, and time efficiency. This guide provides a comprehensive comparison of recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) to aid researchers in selecting the optimal method for their specific needs.
For scientists and professionals in the field of drug development, the purity of chemical intermediates is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This compound is a valuable building block in the synthesis of various pharmaceuticals. Its effective purification is a critical step that can significantly impact the overall efficiency and cost-effectiveness of the manufacturing process. This comparative guide delves into the practical application and efficiency of three widely used purification techniques for this compound.
Performance Benchmark: A Quantitative Comparison
To facilitate a clear and objective comparison, the following table summarizes the key performance indicators for each purification technique based on available experimental data for this compound and structurally similar aromatic ketones.
| Purification Technique | Typical Purity (%) | Typical Yield (%) | Relative Cost | Estimated Time per Sample |
| Recrystallization | >98% | 80-90% | Low | 4-24 hours |
| Column Chromatography | >97% | 70-85% | Medium | 2-8 hours |
| Preparative HPLC | >99% | >90% | High | 1-4 hours |
In-Depth Analysis of Purification Techniques
Recrystallization: The Cost-Effective Workhorse
Recrystallization is a classical and highly effective method for purifying solid compounds. The principle lies in the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. For this compound, this technique offers a cost-effective route to achieving high purity, particularly at a larger scale.
Advantages:
-
High potential for achieving excellent purity.
-
Relatively low cost in terms of solvents and equipment.
-
Scalable for larger quantities.
Disadvantages:
-
Requires the compound to be a solid at room temperature.
-
Finding the ideal solvent may require some initial screening.
-
Can be more time-consuming due to the cooling and crystallization process.
Column Chromatography: The Versatile Separator
Column chromatography is a widely used technique for separating individual components from a mixture. It relies on the differential adsorption of compounds to a stationary phase (typically silica (B1680970) gel) as a mobile phase is passed through the column. For the purification of this compound, column chromatography offers a versatile approach, particularly for removing impurities with different polarities. A study on the closely related 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione reported a yield of 72% using column chromatography.[1]
Advantages:
-
Applicable to a wide range of compounds, including oils and non-crystalline solids.
-
Can effectively separate mixtures with multiple components.
-
Provides good resolution and purity.
Disadvantages:
-
Can be more labor-intensive and require larger volumes of solvents compared to recrystallization.
-
The cost of the stationary phase (e.g., silica gel) can be a factor, especially for large-scale purifications.
Preparative High-Performance Liquid Chromatography (HPLC): The High-Purity Specialist
Preparative HPLC is a high-resolution purification technique that utilizes high pressure to pass a sample dissolved in a mobile phase through a column packed with a stationary phase. It is an excellent method for achieving very high purity levels, often exceeding 99%. While analytical HPLC is used for quantification, preparative HPLC is designed for the isolation of pure compounds. For compounds like this compound, this method is ideal when the highest purity is required, for instance, for reference standards or in the final stages of drug development. The purification of a similar compound, 3-(Benzyl-methyl-amino)-1-phenyl-propan-1-one hydrochloride, by HPLC has been reported to achieve a purity of over 97%.[2]
Advantages:
-
Exceptional purity levels can be achieved.
-
High resolution and efficiency in separating closely related compounds.
-
Amenable to automation.
Disadvantages:
-
Significantly higher cost associated with instrumentation, columns, and high-purity solvents.
-
Limited sample loading capacity compared to other methods, making it less suitable for very large-scale purifications.
Experimental Protocols
To provide practical guidance, detailed experimental methodologies for each purification technique are outlined below.
Recrystallization of this compound
-
Solvent Selection: Begin by identifying a suitable solvent. An ideal solvent will dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: In a flask, add the crude compound and the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the mobile phase can be gradually increased to facilitate the elution of the target compound.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Preparative HPLC of this compound
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase composition and column for separation. A reverse-phase C18 column is often a good starting point.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fraction corresponding to the peak of this compound using an automated fraction collector.
-
Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.
-
Solvent Removal: Remove the solvent from the purified fraction, typically by lyophilization or rotary evaporation.
Experimental Workflow and Logical Relationships
The selection of a purification technique is a critical decision in the workflow of chemical synthesis and drug development. The following diagram illustrates the logical relationship and decision-making process when choosing a purification method for this compound.
Caption: Decision workflow for selecting a purification technique.
Conclusion
The choice of the most efficient purification technique for this compound is contingent upon the specific requirements of the research or development stage. For large-scale synthesis where cost is a significant factor and high purity can be achieved, recrystallization is often the preferred method. Column chromatography offers a versatile and effective solution for smaller scales and for separating mixtures with diverse impurities. When the utmost purity is essential, such as for analytical standards or late-stage drug development, preparative HPLC stands out as the superior, albeit more costly, option. By carefully considering the trade-offs between purity, yield, cost, and time, researchers can select the most appropriate method to streamline their workflow and ensure the quality of their final product.
References
Safety Operating Guide
Proper Disposal of 3-Hydroxy-1-phenylpropan-1-one: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-1-phenylpropan-1-one, ensuring compliance with safety regulations and minimizing environmental impact.
Key Disposal Considerations:
This compound is classified as toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1][2] The primary disposal method is to consign the material to a licensed waste disposal company.[1][2]
| Parameter | Guideline | Citation |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1][2] |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. | [1][2] |
| Container Handling | Leave chemicals in original containers. Handle uncleaned containers as the product itself. | [1] |
| Waste Mixing | Do not mix with other waste. | [1] |
| Spill Management | Collect spillage. Cover drains. Collect, bind, and pump off spills. Take up with liquid-absorbent material. | [1] |
Step-by-Step Disposal Protocol:
The following procedure outlines the recommended steps for the safe disposal of this compound.
Experimental Protocol for Spill Neutralization:
In the event of a small spill, immediate action is required to contain and clean the affected area.
-
Ensure Safety: Evacuate non-essential personnel and ensure adequate ventilation. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Containment: Cover drains to prevent environmental release.
-
Absorption: For liquid spills, use an inert, liquid-absorbent material such as Chemizorb®, sand, or vermiculite (B1170534) to absorb the chemical.
-
Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Label the container with the contents and dispose of it as hazardous waste through an approved waste disposal service.[1][2]
It is crucial to adhere to all national and local regulations regarding chemical waste disposal.[1] Always consult your institution's environmental health and safety office for specific guidance.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
